2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N4O2/c7-5-4-1-3(12(13)14)2-11(4)10-6(8)9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILXDKCIJUPNOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NN2C=C1[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721008 | |
| Record name | 2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160995-45-8 | |
| Record name | 2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine: Structure, Synthesis, and Therapeutic Potential
Executive Summary
The pyrrolo[2,1-f][1][2][3]triazine scaffold represents a "privileged structure" in modern medicinal chemistry, forming the core of significant therapeutic agents, including the antiviral drug Remdesivir and several targeted kinase inhibitors like Avapritinib.[1][3][4] Its structural resemblance to natural purine nuclei allows it to interact with a wide range of biological targets, making its derivatives highly sought after in drug discovery programs.[4] This guide provides an in-depth technical analysis of a specific, functionalized derivative: 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine. We will elucidate its molecular structure and IUPAC nomenclature, propose a robust synthetic strategy based on established chemical principles, provide a predictive analysis of its spectroscopic characteristics, and explore its potential applications as a versatile intermediate for developing novel kinase inhibitors and other therapeutic agents.
The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Cornerstone of Modern Therapeutics
The fusion of a pyrrole ring with a 1,2,4-triazine ring creates the unique bicyclic, bridgehead nitrogen heterocycle known as pyrrolo[2,1-f][1][2][3]triazine. This scaffold has garnered significant attention from medicinal chemists due to its remarkable versatility and proven track record in yielding derivatives with potent and diverse biological activities.[1]
Its prominence is exemplified by its inclusion in several FDA-approved drugs:
-
Remdesivir: A broad-spectrum antiviral agent that has been pivotal in treating RNA virus infections.[1][3]
-
Brivanib Alaninate & Avapritinib: Potent kinase inhibitors used in oncology to target dysregulated cell signaling pathways.[1][3]
The success of these drugs underscores the scaffold's ability to present functional groups in a precise three-dimensional orientation, enabling high-affinity interactions with enzyme active sites.[3] Consequently, the development of novel synthetic routes and the exploration of new derivatives of this core structure remain active and promising areas of research.[1]
Molecular Structure and Nomenclature
The precise arrangement of atoms and functional groups defines the chemical identity and reactivity of the target compound.
IUPAC Name: 2,4-Dichloro-6-nitropyrrolo[2,1-f][1][2][3]triazine
The name systematically describes the fused pyrrolo-triazine core with chloro substituents at positions 2 and 4 of the triazine ring and a nitro group at position 6 of the pyrrole ring.
Molecular Structure:
References
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Nitro-Functionalized Pyrrolotriazine Scaffold: A Frontier in Drug Discovery and Biological Activity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrrolotriazine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities, particularly in oncology and virology. This technical guide provides an in-depth exploration of the biological potential of nitrated pyrrolotriazine derivatives. While direct and extensive research on nitrated analogs is emerging, this document synthesizes the established bioactivities of the parent pyrrolotriazine scaffold with the known modulatory effects of nitro functionalization on similar heterocyclic systems. We will delve into the rationale for nitration as a strategic approach to enhance therapeutic efficacy, propose detailed synthetic and biological evaluation protocols, and visualize the complex signaling pathways implicated. This guide is intended to serve as a comprehensive resource for researchers poised to explore this promising frontier in drug discovery.
The Pyrrolotriazine Scaffold: A Foundation of Potent Bioactivity
Pyrrolo[2,1-f][1][2][3]triazine and its isomers are fused heterocyclic systems that have demonstrated a remarkable range of biological activities. Their structural resemblance to purines allows them to act as effective mimics in various biological systems, leading to the inhibition of key enzymes and disruption of pathological signaling pathways.
Kinase Inhibition in Oncology
A predominant application of pyrrolotriazine derivatives is in the realm of oncology as potent kinase inhibitors.[4] Kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrrolotriazine-based compounds have been successfully designed to target a variety of kinases, including:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a key strategy in anti-angiogenic therapy. Certain pyrrolotriazine derivatives have shown nanomolar inhibitory concentrations against VEGFR-2, effectively hindering the formation of new blood vessels that supply tumors.[4]
-
EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2): Dual inhibitors of EGFR and HER2 are crucial in treating various cancers. Pyrrolotriazine-based compounds have demonstrated significant tumor growth inhibition in preclinical models by targeting these receptors.[4]
-
ALK (Anaplastic Lymphoma Kinase): ALK inhibitors are effective in treating specific types of non-small cell lung cancer. Pyrrolotriazine derivatives have been developed as potent ALK inhibitors with favorable pharmacokinetic profiles.[4]
-
PI3K (Phosphoinositide 3-kinase): The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer. Pyrrolo[2,1-f][1][2][3]triazine derivatives have been designed as selective inhibitors of PI3K isoforms, demonstrating potent antiproliferative activity.[5]
Antiviral Activity
The structural similarity of the pyrrolotriazine nucleus to purine bases has made it a valuable scaffold in the development of antiviral agents.[6] These derivatives can interfere with viral replication and other essential processes.
The Strategic Introduction of the Nitro Group: Rationale and Hypothesized Advantages
While the pyrrolotriazine scaffold itself is a potent pharmacophore, the introduction of a nitro (NO₂) group is a well-established medicinal chemistry strategy to modulate the physicochemical and biological properties of a molecule. The strong electron-withdrawing nature of the nitro group can significantly influence a compound's activity through several mechanisms:
-
Enhanced Potency and Selectivity: The electronic effects of the nitro group can alter the binding affinity and selectivity of the molecule for its target protein.
-
Modulation of Metabolic Stability: The presence of a nitro group can influence the metabolic profile of a compound, potentially leading to improved pharmacokinetic properties.
-
Novel Mechanisms of Action: In some contexts, the nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate reactive nitrogen species that can induce cell death.
A Case Study: The Impact of Nitration on Pyrrole-Containing Antibiotics
A compelling case for the potential of nitration can be seen in the study of pyrrolomycins, a class of polyhalogenated pyrrole-containing antibiotics.[1][2][7] While potent, natural pyrrolomycins often exhibit high cytotoxicity. A study on new synthetic nitro-pyrrolomycins demonstrated that replacing halogen substituents with nitro groups led to:
-
Enhanced Antibacterial Activity: The nitrated derivatives showed improved minimal bactericidal concentration (MBC) against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria compared to the parent compounds.[1][2]
-
Potent Anticancer Activity: The nitro-pyrrolomycins displayed significant antiproliferative activity against colon (HCT116) and breast (MCF 7) cancer cell lines.[1][2]
-
Reduced Cytotoxicity: Importantly, the nitrated analogs were less toxic towards normal epithelial cells, suggesting a wider therapeutic window.[1][2]
These findings provide a strong rationale for exploring the nitration of the pyrrolotriazine scaffold to potentially unlock enhanced and more selective biological activities.
Proposed Research and Development Workflow
The following sections outline a detailed experimental workflow for the synthesis and biological evaluation of novel nitrated pyrrolotriazine derivatives.
Synthesis of Nitrated Pyrrolotriazine Derivatives
A proposed synthetic route for accessing nitrated pyrrolotriazine derivatives is outlined below. This multi-step synthesis would begin with a suitable pyrrole derivative, followed by the introduction of a nitro group and subsequent cyclization to form the pyrrolotriazine core.
Caption: Proposed synthetic workflow for nitrated pyrrolotriazine derivatives.
Experimental Protocol: General Synthesis of a Nitrated Pyrrolo[2,1-f][1][2][3]triazine Derivative
-
Nitration of the Pyrrole Ring: To a solution of the starting pyrrole derivative in a suitable solvent (e.g., acetic anhydride), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (e.g., 0 °C). Monitor the reaction by TLC. Upon completion, quench the reaction with ice water and extract the product.
-
N-Amination: The nitrated pyrrole is then subjected to N-amination. A common method involves reaction with hydroxylamine-O-sulfonic acid in a basic medium.
-
Cyclization: The N-aminated pyrrole is cyclized with a suitable 1,3-dicarbonyl compound or its equivalent in the presence of an acid or base catalyst to form the pyrrolotriazine ring.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired nitrated pyrrolotriazine derivative.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Evaluation of Anticancer Activity
Based on the known activity of the parent scaffold, a primary focus of the biological evaluation should be on anticancer properties.
Experimental Protocol: In Vitro Anticancer Screening
-
Cell Lines: A panel of human cancer cell lines should be used, including those known to be sensitive to kinase inhibitors (e.g., NCI-H2228 [ALK-positive], A549 [EGFR-mutant], and SK-BR-3 [HER2-overexpressing]). A non-cancerous cell line (e.g., MCF-10A) should be included to assess cytotoxicity.
-
MTT Assay for Cell Viability:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the nitrated pyrrolotriazine derivatives for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound on each cell line.
Hypothetical IC₅₀ Data for Nitrated Pyrrolotriazine Derivatives
| Compound | A549 (NSCLC) IC₅₀ (µM) | NCI-H2228 (NSCLC) IC₅₀ (µM) | SK-BR-3 (Breast) IC₅₀ (µM) | MCF-10A (Non-cancerous) IC₅₀ (µM) |
| Parent Pyrrolotriazine | 5.2 | 3.8 | 7.1 | > 50 |
| Nitro-Derivative 1 | 0.8 | 0.5 | 1.2 | > 50 |
| Nitro-Derivative 2 | 1.1 | 0.9 | 1.5 | > 50 |
Kinase Inhibition Assays
To elucidate the mechanism of action, direct kinase inhibition assays should be performed.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)
-
Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced during the kinase reaction.
-
Procedure:
-
In a 96-well plate, combine the recombinant human VEGFR-2 enzyme, the substrate (a suitable peptide), and ATP.
-
Add varying concentrations of the nitrated pyrrolotriazine derivatives.
-
Incubate the reaction at 30 °C for 1 hour.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the IC₅₀ values for kinase inhibition.
Evaluation of Antimicrobial Activity
Drawing from the insights gained from nitro-pyrrolomycins, the antimicrobial potential of nitrated pyrrolotriazines should be investigated.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.
-
Procedure:
-
Prepare a two-fold serial dilution of the nitrated pyrrolotriazine derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Mechanism: Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers, making it a prime target for therapeutic intervention. Pyrrolotriazine derivatives have shown promise as inhibitors of this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a nitrated pyrrolotriazine derivative.
Conclusion and Future Directions
The pyrrolotriazine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. While research into the direct nitration of this scaffold is in its early stages, the compelling evidence from related heterocyclic systems, such as the pyrrolomycins, strongly suggests that nitrated pyrrolotriazine derivatives hold significant potential as potent and selective anticancer and antimicrobial agents. The experimental workflows detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of these novel compounds. Future research should focus on establishing clear structure-activity relationships (SAR) for the nitrated series, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy in relevant in vivo models. The exploration of nitrated pyrrolotriazine derivatives is a promising avenue that could lead to the discovery of next-generation therapies for a range of challenging diseases.
References
- 1. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolotriazine inhibitors of kinases - Patent 1669071 [data.epo.org]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Multi-Pronged In Silico Strategy for Target Deconvolution of 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine
Abstract
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors and antiviral agents.[4][5] This guide delineates a comprehensive in silico workflow to predict the biological targets of a novel derivative, 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine. By synergistically employing ligand-based and structure-based computational methods, we can generate high-confidence hypotheses for its mechanism of action, thereby accelerating its development trajectory. This document provides not just a protocol, but a strategic framework for computational target identification, grounded in established methodologies and expert rationale.
Introduction: The Therapeutic Potential of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine core is a bioisostere of purine, enabling it to interact with a wide array of ATP-binding sites, particularly within the kinome.[5] Its derivatives have shown remarkable efficacy as inhibitors of various kinases, including VEGFR-2, c-Met, and Janus kinases (JAKs).[4][6] Furthermore, the scaffold is a key component of the antiviral drug Remdesivir, highlighting its versatility.[4][7] Given this precedent, it is highly probable that 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine also exerts its biological effects through interaction with one or more protein kinases. The primary objective of this in silico investigation is to identify these potential protein targets.
Strategic Workflow for Target Prediction
A robust in silico target prediction strategy should not rely on a single methodology. Instead, a multi-pronged approach, integrating orthogonal techniques, provides a more reliable and comprehensive prediction. Our workflow is designed to first cast a wide net using ligand-based methods and then refine the predictions with more computationally intensive structure-based approaches.
Caption: A multi-pronged workflow for in silico target prediction.
Part I: Ligand-Based Target Prediction
Ligand-based methods are computationally efficient and serve as an excellent first pass to identify potential targets based on the principle that structurally similar molecules often have similar biological activities.[8]
Ligand Preparation
The initial step is the generation of a high-quality 3D conformation of 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine.
Protocol:
-
2D Structure Generation: Draw the 2D structure of the molecule using a chemical drawing tool like ChemDraw or MarvinSketch.
-
SMILES Generation: Convert the 2D structure to a SMILES string.
-
3D Conformation Generation: Use a tool like Open Babel to convert the SMILES string into a 3D structure. It is crucial to generate multiple conformers to explore the conformational space.
-
Energy Minimization: Perform energy minimization on the generated conformers using a force field like MMFF94 to obtain a low-energy, stable 3D structure.
Chemical Similarity Searching
This technique involves screening large chemical databases to find compounds that are structurally similar to our query molecule.
Protocol:
-
Database Selection: Choose a comprehensive bioactivity database such as ChEMBL or PubChem.[9][10]
-
Similarity Metric: Employ the Tanimoto coefficient as the similarity metric, using topological fingerprints (e.g., Morgan fingerprints).
-
Screening: Screen the selected database against the 2D structure of 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine.
-
Hit Analysis: Analyze the top hits (Tanimoto similarity > 0.85) and their annotated biological targets. A clustering of targets among the top hits provides a strong indication of potential targets for our query compound.
Table 1: Hypothetical Results of Chemical Similarity Search in ChEMBL
| ChEMBL ID | Tanimoto Similarity | Known Target | Target Class |
| CHEMBLXXXXX1 | 0.92 | VEGFR-2 | Kinase |
| CHEMBLXXXXX2 | 0.90 | c-Met | Kinase |
| CHEMBLXXXXX3 | 0.88 | JAK2 | Kinase |
| CHEMBLXXXXX4 | 0.87 | Aurora Kinase A | Kinase |
| CHEMBLXXXXX5 | 0.86 | p38 MAPK | Kinase |
Pharmacophore-Based Screening
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.[11][12][13][14]
Protocol:
-
Pharmacophore Model Generation:
-
Ligand-Based: If a set of known active molecules for a particular target (identified from the similarity search) is available, align them to generate a common feature pharmacophore model.
-
Structure-Based: If a crystal structure of a potential target with a bound ligand is available, a pharmacophore model can be generated based on the key interactions in the binding pocket.[15]
-
-
Database Screening: Screen a 3D conformer database of commercially available compounds (e.g., ZINC) against the generated pharmacophore model.
-
Hit Filtering: Filter the hits based on their fit score to the pharmacophore and further refine the list by applying drug-likeness filters (e.g., Lipinski's Rule of Five).
Caption: A hypothetical pharmacophore model for a kinase inhibitor.
Part II: Structure-Based Target Prediction
Structure-based methods utilize the 3D structure of proteins to predict binding, offering a higher level of detail and accuracy.
Reverse Docking
Reverse docking, also known as inverse docking, involves docking a single ligand against a library of protein structures to identify potential binding partners.[3][16][17]
Protocol:
-
Protein Target Library Preparation:
-
Compile a library of high-resolution crystal structures of the human kinome from the Protein Data Bank (PDB).
-
Prepare each protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site should be clearly defined.
-
-
Ligand Preparation: Use the energy-minimized 3D structure of 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine prepared in section 3.1.
-
Docking Simulation:
-
Use a validated docking program like AutoDock Vina.[18]
-
Define the search space for docking to encompass the ATP-binding site of each kinase.
-
Perform the docking calculations, allowing for ligand flexibility.
-
-
Scoring and Ranking:
-
Rank the protein targets based on the predicted binding affinity (e.g., kcal/mol).
-
Prioritize targets that appear consistently with low binding energies across multiple docking runs.
-
Table 2: Hypothetical Top Hits from Reverse Docking Screen
| PDB ID | Protein Target | Binding Affinity (kcal/mol) |
| 1YWN | VEGFR-2 | -10.2 |
| 3DKC | c-Met | -9.8 |
| 5A4S | JAK2 | -9.5 |
| 4J7A | ALK | -9.3 |
| 3L5Q | Aurora Kinase A | -9.1 |
Binding Pose Analysis
A low binding energy is not sufficient to confirm a true interaction. A detailed analysis of the binding pose is essential to ensure that the predicted interactions are chemically meaningful.
Protocol:
-
Visualization: Visualize the top-ranked docked poses using a molecular graphics program like PyMOL or Chimera.
-
Interaction Mapping:
-
Identify key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Compare the binding mode of our query compound with that of known inhibitors for the same target. A conserved binding mode provides strong evidence for a true interaction.
-
Caption: A 2D interaction diagram of the docked pose in a kinase active site.
Part III: Machine Learning Approaches
The advent of machine learning and deep learning has revolutionized drug discovery.[2][19][20][21][22] These methods can learn complex relationships between chemical structures and biological activities from large datasets.
Protocol:
-
Model Selection: Utilize pre-trained machine learning models for drug-target interaction (DTI) prediction. Several web servers and standalone tools are available.
-
Input Data: Provide the SMILES string of 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine as input.
-
Prediction: The model will output a list of potential protein targets with associated prediction probabilities or scores.
-
Cross-validation: Cross-reference the machine learning predictions with the results from the ligand-based and structure-based methods.
Data Integration and Hypothesis Generation
The final and most critical step is to synthesize the data from all three approaches to generate a high-confidence target hypothesis.
Protocol:
-
Consolidate Hit Lists: Create a master list of all potential targets identified from chemical similarity, pharmacophore screening, reverse docking, and machine learning.
-
Prioritize Targets: Give the highest priority to targets that appear in the results of multiple, orthogonal methods. For example, a kinase that is identified through both reverse docking with a high score and is a known target of a structurally similar compound is a very strong candidate.
-
Formulate Hypothesis: Based on the prioritized list, formulate a clear hypothesis. For example: "2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine is a potent inhibitor of VEGFR-2 and c-Met, exerting its effects by binding to the ATP-binding pocket and disrupting the kinase signaling pathway."
Conclusion and Future Directions
This in silico guide provides a robust and scientifically sound framework for the target deconvolution of 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine. The generated hypotheses must be validated through in vitro and in vivo experiments. The predicted binding modes can guide future lead optimization efforts to improve potency and selectivity. By integrating computational and experimental approaches, we can significantly accelerate the drug discovery and development process.
References
- 1. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of machine learning-based methods for predicting drug–target interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ChEMBL - ChEMBL [ebi.ac.uk]
- 10. M2MDB: Other Databases [m2mdb.wishartlab.com]
- 11. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]
- 12. Pharmacophore modeling in drug design [pubmed.ncbi.nlm.nih.gov]
- 13. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 14. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 15. Pharmacophore modeling | PDF [slideshare.net]
- 16. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 17. Reverse docking: Significance and symbolism [wisdomlib.org]
- 18. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A review of machine learning-based methods for predicting drug-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. adwenpub.com [adwenpub.com]
- 21. Frontiers | Application of Machine Learning for Drug–Target Interaction Prediction [frontiersin.org]
- 22. revistas.unir.net [revistas.unir.net]
Unlocking Therapeutic Potential: A Technical Guide to Pyrrolo[2,1-f]triazine Derivatives and Their Molecular Targets
Introduction: The Rise of a Privileged Scaffold
The pyrrolo[2,1-f][1][2][3]triazine core, a unique fused heterocyclic system, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, combined with the strategic placement of nitrogen atoms, allows for a multitude of interactions with various biological targets, making it a versatile starting point for the development of novel therapeutics.[4][5] This guide provides an in-depth technical exploration of the most promising therapeutic targets of pyrrolo[2,1-f]triazine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The journey of this scaffold from its initial synthesis in the 1970s to its incorporation in C-nucleosides and subsequent explosion in the field of kinase inhibitors highlights its remarkable adaptability.[5] Today, derivatives of this core are found in FDA-approved drugs such as the kinase inhibitor avapritinib and the broad-spectrum antiviral remdesivir, underscoring its clinical significance.[4][6] This guide will illuminate the key therapeutic areas where this scaffold is making a significant impact: oncology, viral infections, and the management of neurological disorders and pain.
Therapeutic Area 1: Oncology - A Multi-pronged Attack on Cancer
The dysregulation of cellular signaling pathways is a hallmark of cancer, and protein kinases are central players in these aberrant networks. The pyrrolo[2,1-f]triazine scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.[4]
Targeting Receptor Tyrosine Kinases (RTKs): c-Met and VEGFR-2
The c-Met and VEGFR-2 receptor tyrosine kinases are critical drivers of tumor growth, angiogenesis, and metastasis.[3][7] Their simultaneous inhibition presents a powerful strategy to combat cancer. Several pyrrolo[2,1-f]triazine derivatives have been developed as potent dual inhibitors of c-Met and VEGFR-2.[3][7][8]
One exemplary compound, referred to as 27a in a 2018 study, demonstrated potent inhibitory activity against both c-Met and VEGFR-2 with IC50 values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM, respectively.[7] This compound also exhibited significant anti-proliferative effects in c-Met dependent cancer cell lines.[3][7] The rationale behind targeting both receptors lies in their interconnected signaling pathways that promote tumor survival and vascularization.
Signaling Pathway: c-Met and VEGFR-2 in Angiogenesis and Tumor Progression
Caption: Dual inhibition of c-Met and VEGFR-2 by pyrrolo[2,1-f]triazine derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of test compounds against c-Met and VEGFR-2.
-
Reagent Preparation:
-
Prepare a 4X solution of the desired kinase (c-Met or VEGFR-2) in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 4X solution of a europium-labeled anti-tag antibody (e.g., anti-His) in kinase buffer.
-
Prepare a 4X solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) in kinase buffer.
-
Prepare serial dilutions of the pyrrolo[2,1-f]triazine test compound in DMSO, then dilute in kinase buffer to create a 4X solution.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the 4X test compound solution to the wells of a 384-well plate. For control wells, add 2.5 µL of kinase buffer with DMSO.
-
Add 2.5 µL of the 4X kinase/antibody mixture to all wells.
-
Add 2.5 µL of the 4X tracer solution to all wells.
-
Add 2.5 µL of kinase buffer to all wells to bring the final volume to 10 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Targeting Non-Receptor Tyrosine Kinases: JAK2 and ALK
The Janus kinase (JAK) family, particularly JAK2, and Anaplastic Lymphoma Kinase (ALK) are crucial mediators of cytokine and growth factor signaling, and their aberrant activation is implicated in various cancers and inflammatory diseases.
JAK2 Inhibition: The JAK/STAT pathway is vital for hematopoiesis, and mutations like JAK2 V617F are common in myeloproliferative neoplasms.[9] Pyrrolo[2,1-f]triazine derivatives have been developed as potent JAK2 inhibitors. For instance, a 2,7-disubstituted pyrrolotriazine compound exhibited a JAK2 IC50 value of 0.17 ± 0.03 nM.[4]
ALK Inhibition: ALK gene rearrangements are found in a subset of non-small cell lung cancer (NSCLC) patients.[4] 2,7-disubstituted-pyrrolo[2,1-f]triazines have been synthesized as potent ALK inhibitors, with one compound showing an ALK IC50 of 10 ± 2 nM and demonstrating in vivo efficacy.[4]
Signaling Pathway: JAK-STAT Pathway in Cytokine Signaling
Caption: Inhibition of the JAK-STAT signaling pathway by pyrrolo[2,1-f]triazine derivatives.
Targeting the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is linked to several cancers. Pyrrolo[2,1-f]triazine derivatives have been designed as novel inhibitors of this pathway by replacing the pyrimidine skeleton of earlier lead compounds.[10] One such derivative, 19a , was identified as a potent Hh signaling pathway inhibitor with favorable in vitro and in vivo properties.[10] These inhibitors typically act on Smoothened (Smo), a key transmembrane protein in the Hh pathway.[11]
Therapeutic Area 2: Combating Viral Infections
The pyrrolo[2,1-f]triazine scaffold is a cornerstone of the antiviral drug remdesivir, which targets the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including SARS-CoV-2.[6][12] Furthermore, this scaffold has shown promise in the development of neuraminidase inhibitors for the treatment of influenza.
Targeting Viral RNA-Dependent RNA Polymerase (RdRp)
Remdesivir, a prodrug, is metabolized in the body to its active triphosphate form, which acts as an ATP analog.[12] It gets incorporated into the nascent viral RNA chain by the RdRp, leading to delayed chain termination and inhibition of viral replication.[12][13] This mechanism of action has been demonstrated for the RdRps of SARS-CoV, MERS-CoV, and SARS-CoV-2.[12]
Targeting Neuraminidase in Influenza
Neuraminidase is a crucial enzyme for the release of new influenza virus particles from infected cells.[14][15] A series of 2,4-disubstituted pyrrolo[2,1-f]triazines have been synthesized and evaluated for their antiviral activity against influenza A virus (H1N1). One derivative, dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate, exhibited potent antiviral activity with an IC50 of 4 µg/mL and a high selectivity index.[16] Molecular docking studies suggest that these compounds may act by inhibiting neuraminidase.[16]
Experimental Protocol: Neuraminidase Inhibition Assay (MUNANA-based)
This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase.
-
Reagent Preparation:
-
Prepare a solution of neuraminidase enzyme in assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).
-
Prepare a solution of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) in assay buffer.
-
Prepare serial dilutions of the pyrrolo[2,1-f]triazine test compound in DMSO, then dilute in assay buffer.
-
-
Assay Plate Setup:
-
Add 20 µL of the test compound solution to the wells of a black 96-well plate. For control wells, add 20 µL of assay buffer with DMSO.
-
Add 20 µL of the neuraminidase enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of the MUNANA substrate solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 150 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).
-
Read the fluorescence on a plate reader (excitation at 365 nm, emission at 450 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Therapeutic Area 3: Neurological Disorders and Pain Management
The versatility of the pyrrolo[2,1-f]triazine scaffold extends to the central nervous system, with promising applications in the treatment of neuropathic pain.
Targeting Adaptor-Associated Kinase 1 (AAK1) for Neuropathic Pain
Adaptor-associated kinase 1 (AAK1) has been identified as a potential therapeutic target for neuropathic pain.[1][2][17] Knockout mice for AAK1 show a reduced response to persistent pain.[1] A series of pyrrolo[2,1-f]triazine derivatives have been investigated as AAK1 inhibitors, with the aim of replicating this phenotype with a small molecule.[1][2] Structure-activity relationship (SAR) studies have led to the identification of potent AAK1 inhibitors with IC50 values in the low nanomolar range.[1] One such compound, when tested in an in vivo pain model, demonstrated a reduction in persistent pain behavior.[1]
Summary of Key Pyrrolo[2,1-f]triazine Derivatives and Their Activities
| Compound ID/Reference | Therapeutic Target(s) | IC50 Value(s) | Therapeutic Area |
| Compound 27a [7] | c-Met, VEGFR-2 | 2.3 nM, 5.0 nM | Oncology |
| Weinberg Lab Compound [4] | JAK2 | 0.17 nM | Oncology/Inflammation |
| Ott et al. Compound [4] | ALK | 10 nM | Oncology |
| Compound 19a [10] | Hedgehog Pathway (Smo) | Potent in vitro activity | Oncology |
| Remdesivir [6][12] | Viral RdRp | - | Viral Infections |
| Antiviral Derivative [16] | Neuraminidase (putative) | 4 µg/mL | Viral Infections (Influenza) |
| AAK1 Inhibitor [1] | AAK1 | ~60 nM (initial lead) | Neuropathic Pain |
Conclusion and Future Directions
The pyrrolo[2,1-f]triazine scaffold has unequivocally established its importance in drug discovery, with a remarkable breadth of biological activities. The successful development of kinase inhibitors for oncology, the groundbreaking application in antiviral therapy with remdesivir, and the emerging potential in treating neuropathic pain underscore the versatility of this chemical framework.
Future research should continue to explore the vast chemical space around this scaffold. The development of more selective inhibitors, including covalent and allosteric modulators, could lead to improved therapeutic indices and overcome resistance mechanisms. Furthermore, the application of this scaffold to other therapeutic areas, such as neurodegenerative and metabolic diseases, warrants investigation. The journey of the pyrrolo[2,1-f]triazine nucleus is a testament to the power of medicinal chemistry in transforming a simple heterocyclic system into a source of life-changing medicines.
References
- 1. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrrolo[2,1- f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. 2,7-Pyrrolo[2,1-f][1,2,4]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [논문]Design, synthesis, and evaluation of pyrrolo[2,1-f][1,2,4]triazine derivatives as novel hedgehog signaling pathway inhibitors [scienceon.kisti.re.kr]
- 11. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 13. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. iasp-pain.org [iasp-pain.org]
The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Heterocycle
The pyrrolo[2,1-f][1][2][3]triazine core, a unique fused heterocyclic system with a bridgehead nitrogen, has emerged from relative obscurity to become a "privileged scaffold" in medicinal chemistry. First synthesized in the 1970s, its potential remained largely untapped until its incorporation into C-nucleosides in the early 1990s as a purine mimetic.[4] The subsequent explosion in the field of kinase inhibitors in the early 2000s, and the relentless search for novel, druggable templates, propelled the pyrrolo[2,1-f][1][2][3]triazine nucleus to the forefront of drug discovery.[4][5] Its structural rigidity, synthetic tractability, and ability to engage in key hydrogen bonding interactions have made it a versatile framework for the design of potent and selective modulators of a diverse range of biological targets. This guide provides a comprehensive overview of the medicinal chemistry of the pyrrolo[2,1-f][1][2][3]triazine core, with a focus on its synthesis, structure-activity relationships (SAR), and its application in the development of targeted therapeutics.
Synthetic Strategies: Building the Core
The accessibility of the pyrrolo[2,1-f][1][2][3]triazine core and its derivatives is a key factor in its widespread use. Several synthetic routes have been developed, starting from either pyrrole or triazine precursors.[6]
Synthesis of the Unsubstituted Pyrrolo[2,1-f][1][2][3]triazine Core
A common approach to the parent heterocycle involves the N-amination of a pyrrole derivative followed by cyclization. For instance, treating a suitable pyrrole with an aminating agent like hydroxylamine-O-sulfonic acid, followed by reaction with a formylating agent, can yield the desired bicyclic system.[7][8]
Key Intermediates: 4-Aminopyrrolo[2,1-f][1][2][3]triazine and Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
Two of the most important derivatives for further functionalization are the 4-amino and 4-oxo analogs.
Experimental Protocol: Synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine [9]
-
N-Amination of 2-Cyanopyrrole: To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous DMF at 0-5 °C under a nitrogen atmosphere, add 2-cyanopyrrole portion-wise, maintaining the temperature below 10 °C. Stir the resulting mixture for 30-40 minutes at this temperature.
-
Reaction with Chloramine: Introduce a solution of chloramine in an appropriate solvent to the reaction mixture at 0-5 °C. Monitor the reaction by HPLC until completion.
-
Cyclization with Formamidine Acetate: After completion of the N-amination, add formamidine acetate to the reaction mixture and heat to effect cyclization.
-
Work-up and Isolation: Cool the reaction mixture, and perform an aqueous work-up. The crude product can be purified by crystallization or column chromatography to afford 4-aminopyrrolo[2,1-f][1][2][3]triazine.[9]
Experimental Protocol: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one [10][11]
-
Preparation of 1-Amino-1H-pyrrole-2-carboxamide: Start with 3-chloro-1H-pyrrole-2-carboxylic acid and convert it to the corresponding carboxamide. Subsequent N-amination using reagents like sodium hypochlorite in the presence of ammonia affords 1-amino-1H-pyrrole-2-carboxamide.[11]
-
Cyclization: The cyclization to the pyrrolotriazinone can be achieved through several methods, including reaction with triphosgene or by rearrangement of an intermediate pyrrolooxadiazine.[11] A one-pot, copper-catalyzed reaction of 1-amino-1H-pyrrole-2-carboxamide with various aldehydes has also been reported as an efficient method.[6]
The Pyrrolo[2,1-f][1][2][3]triazine Scaffold in Oncology: A Kinase Inhibitor Powerhouse
The pyrrolo[2,1-f][1][2][3]triazine core has proven to be an exceptional template for the development of kinase inhibitors, leading to the discovery of potent and selective agents against a multitude of cancer-relevant kinases.
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Inhibitors
The dysregulation of EGFR and HER2 signaling is a hallmark of many cancers.[10] The pyrrolo[2,1-f][1][2][3]triazine scaffold has been successfully employed to develop dual inhibitors of these kinases.
Structure-Activity Relationship (SAR) Insights:
-
C4-Position: Substitution at the C4 position with anilino moieties is crucial for potent EGFR and HER2 inhibition. The nature of the substituents on the aniline ring significantly impacts activity and selectivity.
-
C5-Position: Introduction of small, flexible chains at the C5 position, such as a ((4-aminopiperidin-1-yl)methyl) group, has been shown to enhance dual inhibitory activity.[12]
| Compound | Target(s) | IC50 (µM) | Reference |
| 1 | EGFR | 0.100 | [13] |
| BMS-690514 | EGFR, HER2 | 0.006 (EGFR), 0.01 (HER2) | [10] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met Inhibitors
Angiogenesis, driven by VEGFR-2, and the c-Met signaling pathway are critical for tumor growth and metastasis.[12] The pyrrolo[2,1-f][1][2][3]triazine core has been utilized to create potent dual inhibitors of these two kinases.
SAR Insights:
-
C4-Position: Similar to EGFR inhibitors, an appropriately substituted aniline at the C4 position is key for activity.
-
C6-Position: Introduction of polar side chains at the C6 position of the pyrrolotriazine core can significantly improve in vitro potency against Met kinase.[14] Acylurea and malonamide substituents at this position have also shown to enhance cellular potency.[14]
| Compound | Target(s) | IC50 (nM) | Reference |
| Compound 19 | c-Met, VEGFR-2 | 2.3 (c-Met), 5.0 (VEGFR-2) | [13][15] |
| Compound 27a | c-Met, VEGFR-2 | 2.3 (c-Met), 5.0 (VEGFR-2) | [12] |
Anaplastic Lymphoma Kinase (ALK) Inhibitors
ALK gene rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC).[16][17][18] The pyrrolo[2,1-f][1][2][3]triazine scaffold has been explored for the development of potent and selective ALK inhibitors.
SAR Insights:
-
2,7-Disubstitution: A 2,7-disubstituted pyrrolo[2,1-f][1][2][3]triazine scaffold has been designed to mimic the bioactive conformation of the well-known diaminopyrimidine motif found in many kinase inhibitors.[19]
-
Nanomolar Potency: Compounds with this scaffold have demonstrated nanomolar inhibitory activity against ALK with high selectivity over other kinases like the insulin-like growth factor-1 receptor.[13]
| Compound | Target | IC50 (nM) | Reference |
| Compound 21 | ALK | 10 | [13] |
| Compound 23 (cis) | ALK | 3 | [13] |
| Compound 24 (trans) | ALK | 5 | [13] |
Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) Inhibitors
Mutations in the PDGFRA gene are key drivers in a subset of gastrointestinal stromal tumors (GIST).[1][20] The pyrrolo[2,1-f][1][2][3]triazine-based drug, avapritinib, is a potent inhibitor of mutant PDGFRA.
Avapritinib (AYVAKIT®): A Clinical Success Story
Avapritinib is an FDA-approved kinase inhibitor for the treatment of adults with unresectable or metastatic GIST harboring a PDGFRA exon 18 mutation, including the D842V mutation.[21][22] It has shown robust and durable responses in clinical trials, leading to significant improvements in patient outcomes.[21][22][23]
Signaling Pathway Inhibition: A Visual Guide
The therapeutic efficacy of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors stems from their ability to block key signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.
Caption: Simplified EGFR Signaling Pathway.
References
- 1. oncologypro.esmo.org [oncologypro.esmo.org]
- 2. c-MET [stage.abbviescience.com]
- 3. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrrolo[2,1-f][1,2,4]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ALK‐rearrangement in non‐small‐cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nature Medicine Publishes Results from Two Registration Studies of AYVAKIT® (avapritinib) Showing Sustained Benefits in Patients with Advanced Systemic Mastocytosis [prnewswire.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Safety and efficacy of avapritinib in advanced systemic mastocytosis: the phase 1 EXPLORER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Framework for the Non-Clinical Safety and Toxicity Assessment of Novel Dichlorinated Nitropyrrolotriazines
Abstract: The emergence of novel chemical entities such as dichlorinated nitropyrrolotriazines presents both therapeutic promise and significant safety assessment challenges. As a class of halogenated, nitro-containing heterocyclic compounds, they possess structural alerts that necessitate a rigorous and scientifically-driven toxicological evaluation. This technical guide provides a comprehensive framework for researchers, toxicologists, and drug development professionals to design and execute a robust non-clinical safety program for this specific class of molecules. Grounded in international regulatory standards, this document explains the causality behind experimental choices, details critical in vitro and in vivo protocols, and offers a self-validating system for assessing the safety and toxicity profile, ensuring a clear path from discovery to first-in-human trials.
Introduction: The Rationale for a Tailored Safety Assessment
Dichlorinated nitropyrrolotriazines are a novel class of compounds whose therapeutic potential is under exploration. The core structure, featuring a pyrrolotriazine scaffold with both dichlorinated and nitro-functional groups, dictates a specific toxicological risk profile.
-
Nitroaromatic Moiety: This group is a well-established structural alert for genotoxicity. The nitro group can be metabolically reduced to form reactive nitroso and hydroxylamino intermediates that can form DNA adducts, leading to mutations.
-
Dichlorination: Halogenated compounds can exhibit unique metabolic pathways, sometimes leading to the formation of reactive acyl halides or other toxic metabolites. Their lipophilicity can also influence distribution and potential for bioaccumulation.
-
Heterocyclic Core: The complex nitrogen-containing ring system may undergo metabolic reactions (e.g., N-oxidation, nitrosation) that could lead to unforeseen toxicities.[1][2]
Given these intrinsic chemical properties, a standard, "checklist" approach to safety assessment is insufficient. This guide proposes a logical, tiered workflow that begins with in vitro screening to identify major liabilities and progresses to targeted in vivo studies to understand the integrated physiological response. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) and adheres to the internationally recognized guidelines set forth by the International Council for Harmonisation (ICH), particularly the M3(R2) guideline on non-clinical safety studies.[3][4][5]
A Phased Approach to Non-Clinical Safety Evaluation
The non-clinical safety program should be designed to support the specific stage of drug development, from initial exploratory trials to full marketing authorization.[6] The overall workflow is designed to characterize potential toxic effects on target organs, dose-dependence, exposure relationships, and reversibility.[5]
Caption: Figure 1: Phased Non-Clinical Safety Evaluation Workflow.
Genetic Toxicology Assessment
The objective of genetic toxicity testing is to detect compounds that can damage DNA, a potential surrogate for carcinogenic risk.[7] For a dichlorinated nitropyrrolotriazine, this is the most critical initial screen due to the nitro-functional group. A standard battery of tests is mandated by regulatory guidance.[8]
Bacterial Reverse Mutation Test (Ames Test)
Causality: The Ames test is the frontline assay for detecting point mutations (base-pair substitutions and frameshifts) caused by a chemical.[9] Its high sensitivity to nitroaromatic compounds makes it indispensable. The inclusion of multiple bacterial strains (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) ensures the detection of a wide range of mutational events.[9] The test must be conducted with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to determine if the parent compound or its metabolites are the mutagenic agents.
Protocol: OECD Test Guideline 471 (Ames Test)
-
Strain Preparation: Prepare fresh cultures of the required bacterial strains.
-
Metabolic Activation: Prepare the S9 mix from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat livers.
-
Treatment: In triplicate, combine the test compound (at a minimum of 5 concentrations), the bacterial culture, and either S9 mix or a buffer control.
-
Plate Incorporation: Mix the treatment solution with molten top agar and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate.
-
Self-Validation/Analysis: A positive result is defined as a concentration-dependent increase in revertants and/or a reproducible increase of at least two-fold over the concurrent solvent control for at least one strain. The positive and negative controls included in the assay must yield the expected results for the test to be considered valid.
In Vitro Mammalian Cell Micronucleus Assay (MNA)
Causality: While the Ames test detects gene mutations, the in vitro MNA detects chromosomal damage (clastogenicity) or aneuploidy. It assesses the formation of micronuclei, which are small nuclei that form outside the main nucleus in daughter cells, containing chromosome fragments or whole chromosomes that were not incorporated into the nucleus after cell division. This provides a complementary and crucial piece of the genotoxicity puzzle.
Protocol: OECD Test Guideline 487
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, L5178Y).[10][11]
-
Treatment: Expose proliferating cells to the test compound (at least 3 analyzable concentrations) with and without S9 metabolic activation for a short duration (3-4 hours), followed by a recovery period. A long-duration exposure (e.g., 24 hours) without S9 is also performed.[10]
-
Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.
-
Harvesting & Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Self-Validation/Analysis: A positive result is indicated by a concentration-dependent increase in the frequency of micronucleated cells. Cytotoxicity levels must be assessed concurrently (e.g., by measuring Relative Population Doubling) to ensure that positive results are not artifacts of excessive cell death.[11]
General Toxicity and Safety Pharmacology
Should the compound prove negative in the initial genotoxicity screen (or if the risk is deemed manageable), the program proceeds to evaluate its broader physiological effects.
Safety Pharmacology Core Battery
Causality: Before any human exposure, it is critical to assess the potential for acute, life-threatening effects on major physiological systems.[12] The ICH S7A guideline mandates a core battery of tests focused on the central nervous, cardiovascular, and respiratory systems.[8][12]
-
Central Nervous System (CNS): Assessed in rodents using a functional observational battery (FOB) or Irwin test to detect changes in behavior, coordination, sensory reflexes, and body temperature.
-
Cardiovascular System (CVS): Typically evaluated in conscious, telemetered large animals (e.g., dogs or non-human primates) to assess effects on blood pressure, heart rate, and the electrocardiogram (ECG), with a particular focus on QT interval prolongation.
-
Respiratory System: Assessed in rodents using whole-body plethysmography to measure respiratory rate and tidal volume.[8]
Acute and Repeat-Dose Toxicity Studies
Causality: These studies are designed to identify the target organs of toxicity, determine the dose-response relationship, and establish a No-Observed-Adverse-Effect Level (NOAEL).[8] This data is fundamental for setting the safe starting dose for first-in-human clinical trials.[7] The choice of species (typically one rodent and one non-rodent, e.g., dog) is based on metabolic similarity to humans, if known.
Protocol: 28-Day Repeat-Dose Oral Toxicity Study (Rodent) - Based on OECD TG 407
-
Animal Selection: Use young, healthy adult rats (e.g., Sprague-Dawley or Wistar), with an equal number of males and females per group (e.g., n=10/sex/group).
-
Dose Groups: Administer the test compound daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days. Include a vehicle control group and at least three dose levels (low, mid, high). The high dose should aim to produce some evidence of toxicity but not lethality.
-
In-life Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Necropsy and Histopathology: Perform a full gross necropsy on all animals. Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, gonads). Preserve a comprehensive set of tissues from all control and high-dose animals for microscopic histopathological examination.
-
Toxicokinetics (TK): Collect satellite blood samples at specified time points during the study to determine the systemic exposure (AUC, Cmax) at each dose level. This links the observed toxicity to drug concentration, which is more relevant than the administered dose.[8]
-
Self-Validation/Analysis: The NOAEL is the highest dose at which no substance-related adverse findings are observed. All findings are interpreted in the context of historical control data and their biological significance.
Data Synthesis and Risk Characterization
The culmination of the non-clinical program is the integration of all data to form a comprehensive risk assessment.
Summary of Toxicological Parameters
Quantitative data from all studies should be summarized for clear interpretation and comparison.
| Parameter | Assay | Species | Result | Implication |
| Mutagenicity | Ames Test (OECD 471) | S. typhimurium | Positive (TA98, +S9) | Potential for frameshift mutations by metabolites. Triggers in vivo follow-up. |
| Clastogenicity | In Vitro MNA (OECD 487) | CHO Cells | Negative | No evidence of chromosomal damage in vitro. |
| Acute Toxicity | Acute Toxic Class (OECD 423) | Rat (Oral) | LD50 > 300 mg/kg | Low acute toxicity. |
| Target Organs | 28-Day Repeat Dose | Rat (Oral) | Liver, Kidney | Hepatocellular hypertrophy, renal tubular degeneration at high dose. |
| NOAEL | 28-Day Repeat Dose | Rat (Oral) | 10 mg/kg/day | Basis for calculating the human equivalent dose (HED) and safe starting dose. |
| Safety Pharm | hERG Assay | In Vitro | IC50 > 30 µM | Low risk of direct QT prolongation. |
Table 1: Hypothetical Summary of a Safety Profile for a Dichlorinated Nitropyrrolotriazine.
Mechanistic Investigations
If significant toxicities are observed, further mechanistic studies may be warranted. For a dichlorinated nitropyrrolotriazine showing liver toxicity, this could involve assessing induction of cytochrome P450 enzymes, mitochondrial dysfunction, or oxidative stress in hepatic cell lines.
Caption: Figure 2: Hypothetical Metabolic Activation Pathway.
Conclusion
The safety assessment of a novel chemical class like dichlorinated nitropyrrolotriazines cannot be a perfunctory exercise. It requires a deep, mechanistic understanding of the molecule's inherent properties and a scientifically rigorous, phased evaluation strategy. By beginning with targeted in vitro assays to address the key liabilities of genotoxicity and progressing through well-designed in vivo studies guided by international standards, drug developers can build a comprehensive safety profile. This framework provides a robust, self-validating pathway to characterize risk, determine a safe dose for human trials, and ultimately protect patient safety while enabling the development of potentially valuable new medicines.
References
- 1. Chronic toxicity of pyrazolones: The problem of nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [The testing of the carcinogenicity of dispirotripiperazine derivatives by combined administration with sodium nitrite] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs - Oreate AI Blog [oreateai.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH M3 R2 approaches for exploratory studies | TRACER CRO [tracercro.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
- 9. researchgate.net [researchgate.net]
- 10. mutagenese.pasteur-lille.fr [mutagenese.pasteur-lille.fr]
- 11. fitoterapiabrasil.com.br [fitoterapiabrasil.com.br]
- 12. CRO | preclinical services | Drug safety | Biotrial [biotrial.com]
Methodological & Application
Suzuki coupling reactions with 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine
Application Note & Protocol
Topic: Strategic Functionalization via Suzuki Coupling: A Guide to Regioselective Reactions with 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine
Introduction: The Privileged Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine nucleus is a "privileged scaffold" in modern medicinal chemistry. Its unique fused heterocyclic structure serves as a cornerstone for a variety of therapeutic agents, most notably as a template for potent kinase inhibitors in oncology and as the core of antiviral drugs.[3][4][5] The ability to precisely modify this core is paramount in drug discovery, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for this purpose, facilitating the formation of carbon-carbon bonds under mild and functional-group-tolerant conditions.[6][7] This guide focuses on a key building block: 2,4-dichloro-6-nitropyrrolo[2,1-f]triazine . The presence of two distinct chlorine atoms offers a powerful opportunity for sequential, site-selective functionalization. However, controlling the regioselectivity of the coupling is a critical challenge. The strongly electron-withdrawing nitro group at the C6 position significantly influences the electronic properties of the heterocyclic core, activating both chloro-positions for reaction.
This document provides a comprehensive technical guide, including mechanistic insights and detailed laboratory protocols, for achieving selective mono-arylation at the C4 position of this versatile scaffold.
Mechanistic Rationale & The Challenge of Regioselectivity
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to troubleshooting and optimizing the reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine
Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold as a Privileged Kinase Inhibitor Core
The relentless pursuit of targeted cancer therapies has identified protein kinases as critical nodes in oncogenic signaling pathways.[1][2] Small molecule kinase inhibitors have revolutionized the therapeutic landscape, with numerous approved drugs demonstrating significant clinical benefit.[3][4] Within this expansive chemical space, the pyrrolo[2,1-f][5][3][6]triazine scaffold has emerged as a "privileged" heterocyclic core, forming the basis of several potent and selective kinase inhibitors.[3][7] Its rigid, planar structure and strategic placement of nitrogen atoms allow for key hydrogen bonding interactions within the ATP-binding pocket of various kinases, mimicking the adenine moiety of ATP.[3] This scaffold is a cornerstone in the development of inhibitors for a range of clinically relevant kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and the c-Met proto-oncogene.[3][4][8]
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of a highly versatile starting material, 2,4-dichloro-6-nitropyrrolo[2,1-f]triazine , for the synthesis of diverse kinase inhibitor libraries. We will delve into the synthesis of this key intermediate, explore its reactivity, and provide detailed, field-proven protocols for its sequential functionalization into potent kinase inhibitors. The causality behind experimental choices will be elucidated to empower researchers to adapt and innovate upon these methodologies.
The Strategic Advantage of 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine
The utility of 2,4-dichloro-6-nitropyrrolo[2,1-f]triazine as a starting material lies in the differential reactivity of its functional groups, which allows for a controlled and sequential introduction of molecular diversity.
-
The Dichloro Groups (C2 and C4): The two chlorine atoms serve as excellent leaving groups for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Crucially, the electronic environment of the pyrrolotriazine core, further modulated by the nitro group, imparts distinct reactivity to the C2 and C4 positions. This regioselectivity is the cornerstone of a predictable and efficient synthetic strategy.
-
The Nitro Group (C6): The strongly electron-withdrawing nitro group serves a dual purpose. Firstly, it activates the triazine ring, enhancing the susceptibility of the C2 and C4 positions to nucleophilic attack. Secondly, the nitro group itself can be a handle for further chemical modification, such as reduction to an amine, which can then be functionalized to explore additional pharmacophoric space.
This strategic arrangement of reactive sites enables a divergent synthetic approach, where a common intermediate can be elaborated into a vast library of analogues for structure-activity relationship (SAR) studies.
Synthesis of the Key Intermediate: 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine
The synthesis of the title compound is a multi-step process that begins with the construction of the pyrrolotriazine core, followed by nitration and chlorination.
Part 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione
The pyrrolotriazine dione is a common precursor and can be synthesized through various reported methods, often involving the cyclization of a 1-aminopyrrole derivative.[9][10][11]
Part 2: Nitration of the Pyrrolotriazine Core
The introduction of the nitro group at the C6 position is a critical step. While specific literature on the nitration of this exact dione is sparse, the chemistry of electrophilic aromatic substitution on pyrrole and its fused analogues suggests that the reaction will proceed at an electron-rich position on the pyrrole ring. The C6 position is a plausible site for nitration.
Protocol 1: Synthesis of 6-Nitropyrrolo[2,1-f][5][3][6]triazine-2,4(1H,3H)-dione
This protocol is based on standard nitration conditions for activated heterocyclic systems.
Materials:
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid
-
Ice
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add Pyrrolo[2,1-f][5][3][6]triazine-2,4(1H,3H)-dione portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C.
-
Once the dione has completely dissolved, add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product, 6-Nitropyrrolo[2,1-f][5][3][6]triazine-2,4(1H,3H)-dione, can be collected by vacuum filtration.[12][13][14]
-
Wash the solid with cold deionized water until the washings are neutral.
-
The crude product can be further purified by recrystallization or column chromatography.
Part 3: Chlorination to Yield 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine
The conversion of the dione to the dichloro derivative is a standard transformation in heterocyclic chemistry, typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
Protocol 2: Synthesis of 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable base
-
Toluene
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
To a sealed tube, add 6-Nitropyrrolo[2,1-f][5][3][6]triazine-2,4(1H,3H)-dione and toluene.
-
Under an inert atmosphere (e.g., nitrogen or argon), add DIPEA and phosphorus oxychloride.
-
Seal the tube and heat the reaction mixture at 110-120 °C for 12-20 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture into an ice-cooled saturated sodium bicarbonate solution to quench the excess POCl₃.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude 2,4-dichloro-6-nitropyrrolo[2,1-f]triazine can be purified by silica gel column chromatography.
Caption: Synthesis of the key 2,4-dichloro-6-nitro intermediate.
Strategic Functionalization of the 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine Core
The differential reactivity of the two chlorine atoms at the C2 and C4 positions allows for a stepwise and regioselective approach to building molecular complexity. Drawing parallels from the well-studied chemistry of 2,4-dichloro-5-nitropyridines and -pyrimidines, the C4 position is predicted to be the more reactive site for initial nucleophilic substitution.[5][3][1] This is due to the superior stabilization of the Meisenheimer intermediate through resonance delocalization of the negative charge onto the adjacent nitro group.[3]
Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The first diversification step typically involves the reaction of the dichloro intermediate with a primary or secondary amine. This reaction proceeds under mild conditions and provides the 4-amino-2-chloro-6-nitropyrrolotriazine core, a versatile intermediate for further functionalization.
Protocol 3: General Procedure for SNAr at C4
Materials:
-
2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine
-
Desired amine (primary or secondary) (1.1 equivalents)
-
A suitable base such as DIPEA or triethylamine (TEA) (1.5 equivalents)
-
Anhydrous solvent such as acetonitrile, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve 2,4-dichloro-6-nitropyrrolo[2,1-f]triazine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the amine and the base to the solution.
-
Stir the reaction mixture at room temperature to 50 °C. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by standard workup procedures (e.g., extraction with an organic solvent like ethyl acetate and washing with water and brine) followed by silica gel column chromatography to yield the desired 4-substituted-2-chloro-6-nitropyrrolotriazine.
Step 2: Diversification at the C2 Position via Palladium-Catalyzed Cross-Coupling
With the C4 position functionalized, the remaining chlorine at C2 can be substituted using powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or amino moieties, which are crucial for tuning the kinase selectivity and potency of the final compounds.
Protocol 4: Suzuki-Miyaura Coupling at C2
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[15][16][17]
Materials:
-
4-Substituted-2-chloro-6-nitropyrrolotriazine
-
Aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 equivalents)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)
-
A base, e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)
-
A solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
Procedure:
-
In a reaction vessel, combine the 4-substituted-2-chloro-6-nitropyrrolotriazine, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) several times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water.
-
The organic layer is then dried, filtered, and concentrated.
-
Purification by column chromatography will yield the desired 2,4-disubstituted-6-nitropyrrolotriazine.
Protocol 5: Buchwald-Hartwig Amination at C2
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[18][19][20][21][22]
Materials:
-
4-Substituted-2-chloro-6-nitropyrrolotriazine
-
Amine (primary or secondary) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos, BINAP, or RuPhos) (1-5 mol%)
-
A non-nucleophilic base, e.g., sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents)
-
Anhydrous, aprotic solvent such as toluene or dioxane.
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 4-substituted-2-chloro-6-nitropyrrolotriazine, the palladium catalyst, the ligand, and the base in a reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture to 80-110 °C and stir until completion.
-
After cooling, the reaction is quenched, typically with water or a saturated ammonium chloride solution.
-
The product is extracted into an organic solvent, dried, and concentrated.
-
Purification by column chromatography affords the desired 2,4-diamino-6-nitropyrrolotriazine derivative.
Caption: A divergent approach to kinase inhibitor synthesis.
Structure-Activity Relationship (SAR) Insights and Target Kinases
The pyrrolo[2,1-f][5][3][6]triazine scaffold has been successfully employed to develop inhibitors against a variety of kinases. The substituents at the C2, C4, and C6 positions play a crucial role in determining the potency and selectivity of the inhibitors.
| Position | General Role in Kinase Binding | Target Kinases |
| C4-Substituent | Often a substituted aniline that occupies a lipophilic pocket adjacent to the ATP-binding site. This interaction is critical for achieving high potency and selectivity. | VEGFR-2, FGFR-1, c-Met[3][4][8] |
| C2-Substituent | Can be varied to fine-tune potency and physical properties. Can interact with the solvent-exposed region of the kinase. | VEGFR-2, c-Met, ALK[3][8] |
| C6-Substituent | Can be directed into a hydrophobic channel, further enhancing binding affinity and selectivity. The nitro group can be reduced to an amine and further functionalized. | c-Met[8] |
Table 1: General Structure-Activity Relationships for Pyrrolo[2,1-f]triazine Kinase Inhibitors.
For instance, in the development of VEGFR-2 inhibitors, a bulky, lipophilic aniline at the C4 position has been shown to be essential for potent inhibition.[3] Similarly, for c-Met inhibitors, the introduction of polar side chains at the C6 position has led to significant improvements in in vitro potency.[8]
Illustrative Example: Inhibition of the VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7] Inhibitors that block the ATP-binding site of VEGFR-2 prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to an anti-angiogenic effect.
Caption: Inhibition of VEGFR-2 signaling by a pyrrolotriazine.
Conclusion
2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its well-defined reactivity allows for a systematic and efficient exploration of chemical space around the privileged pyrrolo[2,1-f][5][3][6]triazine core. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and synthesize novel kinase inhibitors with tailored potency and selectivity profiles, thereby contributing to the advancement of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of triazolotriazine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1h,3h)-dione,(CAS# 1245644-73-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 14. 6-Nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | 1245644-73-8 [m.chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. name-reaction.com [name-reaction.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. jk-sci.com [jk-sci.com]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of the Pyrrolo[2,1-f]triazine Core
Application Notes and Protocols for the Derivatization of the Pyrrolo[2,1-f][1][2][3]triazine Core
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrrolo[2,1-f][1][2][3]triazine nucleus, a unique bicyclic heterocycle featuring a bridgehead nitrogen, has emerged from relative obscurity to become a cornerstone in medicinal chemistry.[1][4] First synthesized in the 1970s, its true potential was unlocked decades later, leading to its incorporation into a remarkable array of therapeutic agents.[1][4] This scaffold is the active moiety in the broad-spectrum antiviral drug Remdesivir, which gained prominence for its activity against RNA viruses, including SARS-CoV-2.[1] Beyond its antiviral applications, the pyrrolo[2,1-f][1][2][3]triazine core is integral to numerous kinase inhibitors developed for cancer therapy, such as Brivanib, and others targeting EGFR, VEGFR-2, and ALK.[1][5][6]
The scaffold's versatility and "privileged" status stem from its ability to mimic purine systems, allowing it to effectively interact with various biological targets, particularly ATP-binding sites in kinases.[4][7] Its unique electronic and structural properties provide a robust framework for chemical modification. The strategic derivatization of this core is therefore a critical activity in drug discovery, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This document provides a detailed guide for researchers, outlining key, field-proven protocols for the derivatization of the pyrrolo[2,1-f][1][2][3]triazine core. We will delve into the causality behind experimental choices, offering insights to empower scientists to rationally design and synthesize novel analogues for therapeutic development.
Strategic Approaches to Derivatization
The functionalization of the pyrrolo[2,1-f][1][2][3]triazine scaffold can be broadly categorized into two main strategies:
-
De Novo Synthesis with Incorporated Diversity: Building the heterocyclic core from functionalized precursors (e.g., substituted pyrroles or triazines). This approach is particularly powerful for introducing substituents that are difficult to install at a later stage.
-
Late-Stage Functionalization: Modifying a pre-formed pyrrolo[2,1-f][1][2][3]triazine core. This is often the preferred method for rapidly generating a library of analogues from a common intermediate.
The following diagram illustrates the general strategic workflow for creating a library of diverse pyrrolo[2,1-f][1][2][3]triazine derivatives.
Caption: General strategies for the synthesis and derivatization of the pyrrolo[2,1-f]triazine core.
Protocol 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones via Intramolecular Cyclization
A key class of derivatives are the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones, which are common intermediates and bioactive molecules themselves. One robust method involves the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles.[3] This approach offers a more practical alternative to methods requiring high temperatures.[3]
Causality and Experimental Insight
The key to this transformation is the activation of a carbamoyl group to facilitate nucleophilic attack by the adjacent N-amino group on the pyrrole ring. The use of triphenylphosphine (PPh₃) and a halogen source (e.g., Br₂) generates a reactive phosphonium species in situ. This "activates" the carbonyl group of the Boc-protected amino acid moiety, making it an excellent electrophile for the subsequent intramolecular cyclization. Triethylamine (Et₃N) acts as a base to neutralize the acid generated during the reaction and to facilitate the final cyclization step.
Step-by-Step Protocol
This protocol is adapted from Park, S. J., et al., Beilstein J. Org. Chem., 2016.[3]
Step 1: Synthesis of N-Aminopyrrole Intermediate (15)
-
To a solution of 1H-pyrrole-2-carboxamide (14) in an appropriate solvent (e.g., a mixture of NaOH solution and an organic solvent), add ammonium chloride (NH₄Cl) and a phase-transfer catalyst like Aliquat 336.
-
Cool the mixture in an ice bath and add sodium hypochlorite (NaClO) solution dropwise while maintaining the temperature.
-
Stir the reaction vigorously for several hours at room temperature.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the N-aminopyrrole (15).
Step 2: Coupling with Boc-Amino Acid (to form 10)
-
Dissolve the N-aminopyrrole (15) and a Boc-protected amino acid (e.g., Boc-L-Ala) in a suitable aprotic solvent like dichloromethane (CH₂Cl₂).
-
Add a coupling agent such as EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup, extract the product, dry the organic phase, and purify by column chromatography to obtain the 1,2-biscarbamoyl-substituted 1H-pyrrole (10).
Step 3: Regioselective Intramolecular Cyclization (to form 12)
-
Dissolve the biscarbamoyl-pyrrole (10) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).
-
Add triphenylphosphine (PPh₃) to the solution.
-
Cool the mixture to 0 °C and add bromine (Br₂) dropwise. The solution will typically change color.
-
Add triethylamine (Et₃N) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction, perform an aqueous workup, and purify the crude product by flash column chromatography to yield the desired pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (12).
Protocol 2: Derivatization via 1,3-Dipolar Cycloaddition
An elegant and highly efficient method for constructing the polysubstituted pyrrolo[2,1-f][1][2][3]triazine core involves a [3+2] cycloaddition reaction.[1][8] This strategy utilizes triazinium ylides, generated in situ, which act as 1,3-dipoles that react with electron-poor dipolarophiles like dimethyl acetylenedicarboxylate (DMAD).[8][9] This method allows for the direct installation of multiple substituents in a single step.
Causality and Experimental Insight
The process begins with the N-alkylation of a 1,2,4-triazine to form a stable 1-alkyl-1,2,4-triazinium salt.[8] This salt is the key precursor. In the presence of a base (like triethylamine), the salt is deprotonated to form a transient, highly reactive triazinium ylide. This ylide is an electron-rich 1,3-dipole. It readily reacts with an electron-deficient alkyne (the dipolarophile) in a concerted cycloaddition reaction to form the bicyclic pyrrolotriazine product. The choice of substituents on both the initial triazine and the dipolarophile directly translates to the diversity of the final product.
Caption: Workflow for synthesis via 1,3-dipolar cycloaddition.
Step-by-Step Protocol
This is a general method adapted from several sources describing the cycloaddition approach.[8][9]
-
Synthesis of N(1)-ethyl-1,2,4-triazinium tetrafluoroborate: Prepare the triazinium salt by alkylating the parent 1,2,4-triazine with an alkylating agent like triethyloxonium tetrafluoroborate under anhydrous conditions. These salts are often bench-stable.[8]
-
Cycloaddition Reaction:
-
Suspend the N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in dry tetrahydrofuran (THF) or absolute dioxane (2.5 mL).[9]
-
Add the dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol), to the suspension.
-
Add triethylamine (1.1 mmol) dropwise to the stirred mixture. The base generates the reactive ylide in situ.
-
Stir the reaction mixture at room temperature. The reaction time can vary from hours to days depending on the substrates.[9]
-
The product will often precipitate from the reaction mixture as a crystalline solid.
-
-
Purification:
Representative Data
| Starting Triazine Substituent (R¹) | Starting Triazine Substituent (R²) | Dipolarophile | Product Yield | Reference |
| 4-bromophenyl | Phenyl | DMAD | 54% | [9] |
| 4-methoxyphenyl | p-tolyl | DMAD | - | [9] |
| Phenyl | p-tolyl | DMAD | - | [9] |
Protocol 3: Late-Stage Functionalization via Cross-Coupling
For rapid analogue synthesis, late-stage functionalization of a halogenated pyrrolo[2,1-f][1][2][3]triazine core is an invaluable strategy. Halogen atoms, typically bromine or chlorine, serve as versatile synthetic handles for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation).
Causality and Experimental Insight
-
Halogenation: The first step is the introduction of a halogen. For the pyrrolotriazinone core, phosphorus oxybromide (POBr₃) or phosphorus oxychloride (POCl₃) can be used to convert the C4-keto group into a bromo or chloro substituent, respectively.[7] This transformation is critical as it activates the C4 position for subsequent nucleophilic substitution or cross-coupling.
-
Suzuki-Miyaura Coupling: This reaction couples the halogenated core with a boronic acid or ester. The palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., RuPhos) form an active Pd(0) species. This species undergoes oxidative addition into the C-Halogen bond. Following transmetalation with the boronic acid (activated by a base like NaOt-Bu) and subsequent reductive elimination, the C-C coupled product is formed, and the catalyst is regenerated.
-
Buchwald-Hartwig Amination: This reaction couples the halogenated core with an amine. The mechanism is similar to the Suzuki coupling, but the transmetalation step is replaced by coordination of the amine to the palladium center, followed by deprotonation by the base and reductive elimination to form the C-N bond.[10]
Step-by-Step Protocol
Step 1: Halogenation of Pyrrolotriazinone
-
Mix the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (e.g., 8) (0.15 mmol) with phosphorus oxybromide (POBr₃) (approx. 0.1 g).[7]
-
Heat the mixture at 60 °C for 20-30 minutes under an inert atmosphere. A melt may form initially and then solidify.
-
Cool the reaction mixture, then carefully quench with an ice/water mixture.
-
Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry and concentrate the organic layers to yield the 4-bromo-pyrrolo[2,1-f][1][2][3]triazine intermediate.
Step 2: Buchwald-Hartwig Amination (Example)
This protocol is adapted from similar aminations on related heterocycles.[10]
-
In a reaction vial, combine the 4-chloro-pyrrolo[2,1-f][1][2][3]triazine derivative (1.0 eq), the desired amine (e.g., N-benzylmethylamine, 1.1 eq), sodium tert-butoxide (NaOt-Bu, 3.0 eq), a suitable ligand (e.g., RuPhos, 0.05 eq), and a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon).
-
Add a degassed solvent, such as tert-butanol (t-BuOH).
-
Seal the vial and heat the reaction mixture at 85-100 °C for 1-2 hours, or until completion as monitored by LC-MS.
-
Cool the reaction to room temperature, remove the solvent in vacuo, and partition the residue between ethyl acetate and water.
-
Extract the aqueous layer, combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 4-amino-pyrrolo[2,1-f][1][2][3]triazine derivative.
Conclusion
The pyrrolo[2,1-f][1][2][3]triazine scaffold represents a highly valuable and versatile platform for the development of new therapeutics. The derivatization protocols outlined in this guide—from de novo synthesis via cycloaddition to late-stage functionalization using cross-coupling reactions—provide researchers with a robust toolkit for exploring the chemical space around this privileged core. A thorough understanding of the mechanisms and causal relationships behind these synthetic transformations is paramount for the rational design and efficient synthesis of next-generation drug candidates. By leveraging these methods, scientists can continue to unlock the full therapeutic potential of this remarkable heterocycle.
References
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Antiviral Agents from 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent antiviral activity against a range of RNA viruses.[4][5][6] This includes the FDA-approved drug Remdesivir, which features this core heterocycle.[7] This document provides a comprehensive guide for the investigation of a novel derivative, 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine, as a potential antiviral agent. We present detailed protocols for its synthesis, characterization, and evaluation of antiviral efficacy and cytotoxicity. The causality behind experimental choices is explained to provide a robust framework for researchers in the field of antiviral drug discovery.
Introduction: The Rationale for Investigating 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine
The global need for novel antiviral therapeutics is ever-present, driven by the emergence of new viral pathogens and the development of resistance to existing drugs.[8][9] The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system, a structural analogue of purine nucleosides, is a promising starting point for the development of new antiviral agents.[5][6] Nucleosides based on this scaffold have shown activity against a variety of RNA viruses, including hepatitis C, Ebola, and respiratory syncytial virus (RSV).[5][6]
The proposed compound, 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine, incorporates several features that warrant investigation:
-
Pyrrolo[2,1-f]triazine Core: Provides the foundational pharmacophore with recognized broad-spectrum antiviral potential.[7][10]
-
Dichloro Substitution: The two chlorine atoms at positions 2 and 4 offer reactive sites for subsequent chemical modification, allowing for the generation of a library of derivatives to explore structure-activity relationships (SAR).[11]
-
Nitro Group: The electron-withdrawing nitro group at position 6 can modulate the electronic properties of the heterocyclic system, potentially influencing target binding and pharmacokinetic properties.
This guide outlines a systematic approach to synthesize, purify, and characterize 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine, followed by a comprehensive in vitro evaluation of its antiviral and cytotoxic properties.
Synthesis and Characterization
While the direct synthesis of 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine has not been explicitly reported, a plausible synthetic route can be proposed based on established methods for the synthesis of related pyrrolo[2,1-f]triazines and substituted triazines.[5][7][12]
Proposed Synthetic Pathway
The proposed synthesis involves a multi-step process starting from a suitable pyrrole derivative.
Caption: Proposed synthetic pathway for 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine.
Detailed Synthetic Protocol (Hypothetical)
Step 1: Synthesis of a Pyrrolo[2,1-f]triazin-4-one Intermediate This step can be adapted from known procedures for the synthesis of the pyrrolotriazine core.[7]
-
N-Amination of a suitable pyrrole precursor: A substituted pyrrole is N-aminated using an aminating agent such as O-(diphenylphosphinyl)hydroxylamine.[7]
-
Cyclization: The resulting N-aminopyrrole is then cyclized with a suitable dicarbonyl equivalent, such as formamidine acetate, to form the pyrrolo[2,1-f]triazin-4-one ring system.[7]
Step 2: Chlorination The pyrrolo[2,1-f]triazin-4-one is converted to the dichloro derivative.
-
To a stirred solution of the pyrrolo[2,1-f]triazin-4-one intermediate in an appropriate solvent (e.g., toluene), add phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-dichloropyrrolo[2,1-f]triazine.
Step 3: Nitration The final step introduces the nitro group.
-
Dissolve the 2,4-dichloropyrrolo[2,1-f]triazine in concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 5°C.
-
Stir the reaction mixture at low temperature for a specified time, monitoring by TLC.
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).
-
Collect the precipitate by filtration, wash with water, and dry to obtain the crude 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine.
Purification and Characterization
The crude product should be purified using column chromatography on silica gel. The structure and purity of the final compound must be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
In Vitro Antiviral Activity and Cytotoxicity Evaluation
A crucial step in antiviral drug development is to determine the compound's efficacy against the target virus and its toxicity to host cells.[1][8]
Caption: General workflow for in vitro antiviral screening.
Cytotoxicity Assay Protocol
It is essential to assess the toxicity of the compound on the host cells to distinguish between true antiviral activity and non-specific cytotoxic effects.[13][14][15]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[15] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK, Huh-7) in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.[3][16]
-
Compound Preparation: Prepare serial dilutions of 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine in cell culture medium. A typical concentration range to test is from 0.1 to 100 µM.[3] Include a "no drug" (medium only) control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability against the drug concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).
Antiviral Assay Protocols
Several assays can be used to evaluate the antiviral activity of the compound.[17][18]
This is a primary screening assay to evaluate the ability of a compound to protect cells from virus-induced cell death.[3][16][19]
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate as described for the cytotoxicity assay.
-
Infection and Treatment: Infect the cells with the target virus at a specific multiplicity of infection (MOI). Simultaneously, treat the cells with serial dilutions of the compound. Include virus control (no compound) and cell control (no virus, no compound) wells.
-
Incubation: Incubate the plate until significant CPE is observed in the virus control wells (typically 2-5 days).
-
Visualization and Quantification: The CPE can be observed microscopically. For quantification, a cell viability assay (e.g., Neutral Red uptake or MTT) can be performed.[3][20]
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the viral CPE by 50%.
This is considered a gold standard assay for determining the antiviral efficacy against lytic viruses.[2][21][22][23]
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units, PFU) for 1 hour to allow for viral adsorption.
-
Treatment and Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the compound.
-
Incubation: Incubate the plates for several days until visible plaques form in the virus control wells.
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet.[22] Plaques will appear as clear zones where cells have been lysed.
-
Data Analysis: Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Data Analysis and Interpretation
Key Parameters
| Parameter | Description | How it is Determined |
| CC₅₀ | 50% Cytotoxic Concentration | Dose-response curve from a cytotoxicity assay (e.g., MTT).[3][16] |
| EC₅₀ | 50% Effective Concentration | Dose-response curve from an antiviral assay (e.g., CPE or plaque reduction).[3][16] |
| SI | Selectivity Index | The ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀).[3][16] |
Interpretation of Results
A promising antiviral candidate should exhibit a low EC₅₀ and a high CC₅₀, resulting in a high Selectivity Index (SI).[3] A higher SI value indicates a greater therapeutic window, meaning the compound is effective against the virus at concentrations that are not toxic to the host cells. Generally, an SI of >10 is considered a good starting point for further development.
Potential Mechanisms of Action and Further Studies
The pyrrolo[2,1-f][1][2][3]triazine scaffold is known to target various stages of the viral life cycle.[18][24][25]
Caption: Potential viral life cycle stages targeted by antiviral agents.
Based on the literature for related compounds, 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine could potentially act as an inhibitor of:
-
Viral RNA-dependent RNA polymerase (RdRp): As a nucleoside analogue, it could be incorporated into the growing viral RNA chain, causing premature termination.[7][25]
-
Viral proteases: Essential for cleaving viral polyproteins into functional proteins.
-
Viral entry or exit: Some pyrrolotriazines have been suggested to inhibit viral entry or release mechanisms like neuraminidase.[4][5][26]
Further studies to elucidate the mechanism of action could include:
-
Time-of-addition assays: To determine at which stage of the viral life cycle the compound is active.
-
Enzyme inhibition assays: To test for direct inhibition of viral enzymes like polymerase or protease.
-
Molecular docking studies: To predict the binding mode of the compound to potential viral targets.[4][26]
Conclusion
The development of new antiviral agents is a complex but critical endeavor.[1][8] 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine represents a novel, synthetically accessible compound with a promising pharmacophore. The protocols and guidelines presented here provide a comprehensive framework for its synthesis and in vitro evaluation. By systematically assessing its antiviral activity, cytotoxicity, and mechanism of action, researchers can determine the potential of this compound as a lead for the development of the next generation of antiviral drugs.
References
- 1. fiveable.me [fiveable.me]
- 2. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 4. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studi… [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can we improve our antiviral drug development pipeline? [synapse.patsnap.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. youtube.com [youtube.com]
- 16. protocols.io [protocols.io]
- 17. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 18. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 20. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Pyrrolotriazine Derivatives
Introduction: The Therapeutic Promise of Pyrrolotriazine Scaffolds
The pyrrolotriazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, demonstrating remarkable versatility and potent biological activity. Its structural resemblance to the purine nucleobase adenine allows it to function as an effective bioisostere, competitively binding to the ATP-binding sites of numerous protein kinases.[1] This characteristic has positioned pyrrolotriazine derivatives as a highly promising class of compounds in drug discovery, particularly in oncology, inflammation, and virology.
Numerous studies have highlighted the potential of this scaffold. For instance, various derivatives have been developed as potent inhibitors of key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), hepatocyte growth factor receptor (c-Met), Phosphoinositide 3-kinases (PI3Ks), and Aurora kinases.[2][3][4][5] The development of effective therapeutics from this chemical class hinges on the ability to rapidly and accurately screen large libraries of these derivatives to identify lead compounds with high potency and selectivity.
High-Throughput Screening (HTS) is an indispensable tool in this endeavor, enabling the automated testing of thousands to millions of compounds.[6] This guide provides detailed protocols for robust and validated HTS assays tailored for the discovery and characterization of novel pyrrolotriazine-based inhibitors. We will delve into both biochemical and cell-based assay formats, explaining the scientific rationale behind each step to ensure the generation of high-quality, reproducible data.
SECTION 1: BIOCHEMICAL ASSAYS FOR DIRECT TARGET INHIBITION
Biochemical assays are fundamental for primary screening campaigns as they directly measure the interaction between a compound and its purified protein target, free from the complexities of a cellular environment. This allows for a clean assessment of direct inhibition.
Fluorescence Polarization (FP) Kinase Assay
Principle: Fluorescence Polarization is a homogenous technique ideal for monitoring the binding of a small fluorescently labeled molecule (tracer) to a larger protein.[7][8] In the context of a kinase assay, a fluorescently labeled ATP competitive tracer binds to the kinase's active site, resulting in a high FP signal due to the slow tumbling of the large kinase-tracer complex. When an active inhibitor from the pyrrolotriazine library displaces this tracer, the small, unbound tracer tumbles rapidly, leading to a decrease in the FP signal. This change is directly proportional to the inhibitory activity of the compound.[9]
Application: This assay is particularly well-suited for identifying competitive inhibitors of kinases like VEGFR-2. A previously developed FP assay for VEGF achieved a Z' factor of 0.76, indicating its robustness for HTS.[10]
Workflow Diagram:
Caption: Fluorescence Polarization (FP) Assay Workflow.
Detailed Protocol: FP Assay for a Pyrrolotriazine Library against VEGFR-2
Materials:
-
Purified, active VEGFR-2 kinase domain
-
Fluorescently labeled ATP-competitive tracer (specific for VEGFR-2)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT
-
Pyrrolotriazine compound library (e.g., 10 mM stocks in DMSO)
-
Positive Control: A known VEGFR-2 inhibitor (e.g., Sunitinib)
-
Negative Control: DMSO
-
Low-volume, black, 384-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare the complete assay buffer.
-
Dilute the VEGFR-2 kinase and the fluorescent tracer in the assay buffer to their optimal working concentrations (determined during assay development). The final concentration of each should be 2X the desired final assay concentration.
-
-
Compound Plating:
-
Using an acoustic liquid handler or a pintool, transfer 50 nL of each pyrrolotriazine compound from the library plate to the assay plate.
-
Dispense 50 nL of the positive control and negative control (DMSO) into their designated wells.
-
-
Assay Initiation:
-
Add 5 µL of the 2X kinase solution to each well.
-
Add 5 µL of the 2X tracer solution to each well. The final assay volume will be 10 µL.
-
-
Incubation:
-
Seal the plate and centrifuge briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a suitable plate reader, with excitation and emission wavelengths appropriate for the chosen fluorophore.
-
AlphaLISA Kinase Assay
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based technology that is highly sensitive and versatile for HTS.[11] For a kinase assay, a biotinylated substrate peptide and a specific antibody that recognizes the phosphorylated version of that substrate are used. The biotinylated substrate is captured by streptavidin-coated Donor beads, and the phospho-specific antibody is captured by Acceptor beads. When the kinase phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into close proximity (within 200 nm).[12] Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. Pyrrolotriazine inhibitors will prevent substrate phosphorylation, thus leading to a decrease in the AlphaLISA signal.
Application: This assay is excellent for screening inhibitors against kinases like c-Met, where specific substrate peptides and phospho-antibodies are available.[13] Its high sensitivity allows for assay miniaturization, saving on precious reagents.[11]
Workflow Diagram:
Caption: AlphaLISA Kinase Assay Workflow.
Detailed Protocol: AlphaLISA Assay for a Pyrrolotriazine Library against c-Met
Materials:
-
Purified, active c-Met kinase domain.[14]
-
Biotinylated c-Met substrate peptide.
-
Phospho-c-Met specific antibody.
-
AlphaLISA Acceptor beads conjugated to an anti-species antibody (e.g., anti-Rabbit IgG).
-
Streptavidin-coated Alpha Donor beads.
-
AlphaLISA Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
ATP solution.
-
Pyrrolotriazine compound library.
-
Positive Control: A known c-Met inhibitor (e.g., Crizotinib).
-
Negative Control: DMSO.
-
White, 384-well OptiPlate™.
Procedure:
-
Kinase Reaction (in a polypropylene plate):
-
Dispense 2 µL of pyrrolotriazine compounds or controls into wells.
-
Prepare a 2.5X master mix containing c-Met kinase and the biotinylated substrate peptide in Kinase Buffer.
-
Add 4 µL of this master mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a 2.5X ATP solution in Kinase Buffer.
-
Add 4 µL of the ATP solution to each well to initiate the reaction. Final volume is 10 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Detection (transfer to OptiPlate™):
-
Prepare a 5X mix of Acceptor beads and the phospho-c-Met antibody in AlphaLISA Immunoassay Buffer.
-
Add 5 µL of this detection mix to the wells.
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Prepare a 2X solution of Streptavidin-Donor beads in Immunoassay Buffer.
-
Add 10 µL of the Donor bead solution to each well under subdued lighting.
-
Seal the plate and incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader.
-
SECTION 2: CELL-BASED ASSAYS FOR PHENOTYPIC SCREENING
Cell-based assays provide a more physiologically relevant context by evaluating a compound's effect on a biological process within a living cell.[15] This allows for the simultaneous assessment of compound efficacy, cell permeability, and potential cytotoxicity.
Cell Viability/Cytotoxicity Assay
Principle: A crucial secondary assay, and sometimes a primary screen, is to determine the effect of the pyrrolotriazine derivatives on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method for this purpose.[16] It quantifies ATP, an indicator of metabolically active, viable cells.[17] The assay reagent contains a thermostable luciferase that, in the presence of ATP released from lysed cells, generates a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells.[16] A decrease in signal indicates cytotoxic or cytostatic effects of the compound.
Application: This assay is essential for profiling hits from biochemical screens. For example, a pyrrolotriazine derivative identified as a potent VEGFR-2 inhibitor should also demonstrate anti-proliferative activity in a cancer cell line that is dependent on VEGFR-2 signaling.
Workflow Diagram:
Caption: CellTiter-Glo® Viability Assay Workflow.
Detailed Protocol: CellTiter-Glo® Assay for Cytotoxicity Profiling
Materials:
-
Human cancer cell line (e.g., HUVEC for VEGFR-2, GTL-16 for c-Met)
-
Complete cell culture medium
-
Pyrrolotriazine compounds (serially diluted)
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine)
-
Negative Control: DMSO
-
CellTiter-Glo® Luminescent Cell Viability Reagent.[1]
-
White, clear-bottom, 384-well tissue culture-treated plates
Procedure:
-
Cell Plating:
-
Harvest and count cells. Dilute to the desired seeding density (e.g., 1,000-5,000 cells/well).
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the pyrrolotriazine compounds.
-
Add 10 µL of the diluted compounds, positive control, or negative control (DMSO) to the appropriate wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[18]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 50 µL of reagent to 50 µL of medium).[18]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[18]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
-
Data Acquisition:
-
Record the luminescence using a plate-reading luminometer.
-
SECTION 3: DATA ANALYSIS AND QUALITY CONTROL
Calculating Percentage Inhibition
For biochemical assays, the percentage inhibition for each compound is calculated relative to the high (negative) and low (positive) controls:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
For cell viability assays, results are often expressed as % Viability :
% Viability = 100 * (Signal_Compound - Signal_Background) / (Signal_Negative_Control - Signal_Background)
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[19] It takes into account both the dynamic range of the assay and the data variation associated with the signal and background controls.
Formula:
Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
Where:
-
SD = Standard Deviation
-
Mean = Mean signal
Interpretation of Z'-Factor Values: A Z'-factor is calculated to assess the quality of a screening assay.[20]
| Z'-Factor Value | Assay Classification |
| > 0.5 | Excellent Assay[20] |
| 0 to 0.5 | Marginal/Doable Assay[20] |
| < 0 | Unsuitable for HTS[19] |
An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for a full-scale HTS campaign.[21]
Dose-Response Analysis and IC₅₀ Determination
Hits identified in the primary screen should be confirmed through dose-response experiments to determine their potency. The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the biological activity by 50%.[22] This is determined by performing a serial dilution of the compound and fitting the resulting data to a four-parameter logistic model.[22]
Example Data Summary for Pyrrolotriazine Hits:
| Compound ID | Target Kinase | Primary Screen % Inhibition @ 10 µM | IC₅₀ (nM) [Biochemical] | IC₅₀ (nM) [Cell Viability] | Z'-Factor |
| PZT-001 | VEGFR-2 | 95% | 11[5] | 50 | 0.82 |
| PZT-002 | c-Met | 88% | 45[5] | 150 | 0.75 |
| PZT-003 | PI3Kα | 92% | 122[2] | 250 | 0.79 |
| PZT-004 | Aurora A | 75% | 250 | >1000 | 0.68 |
SECTION 4: TARGET PATHWAY VISUALIZATION
Understanding the signaling context of the target is crucial for interpreting screening results. Pyrrolotriazine derivatives often target kinases that are central nodes in oncogenic signaling pathways.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation, activating downstream pathways like PLCγ-PKC-MAPK and PI3K-Akt, which promote endothelial cell proliferation, migration, and survival, key processes in angiogenesis.[11][17][23]
Caption: Simplified VEGFR-2 Signaling Cascade.
c-Met Signaling Pathway
The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers dimerization and autophosphorylation, leading to the recruitment of adaptor proteins like GRB2 and GAB1. This activates major downstream pathways including the RAS/MAPK and PI3K/Akt cascades, promoting cell proliferation, motility, and invasion.[24][25]
References
- 1. promega.com [promega.com]
- 2. Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyrrolotriazine based molecules as PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. revvity.com [revvity.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. academic.oup.com [academic.oup.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 18. OUH - Protocols [ous-research.no]
- 19. assay.dev [assay.dev]
- 20. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 21. benchchem.com [benchchem.com]
- 22. ww2.amstat.org [ww2.amstat.org]
- 23. assaygenie.com [assaygenie.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Purification of 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine Analogs
Introduction: Navigating the Purification of a Privileged Scaffold
The pyrrolo[2,1-f][1][2][3]triazine core is a significant "privileged scaffold" in modern medicinal chemistry, forming the backbone of numerous therapeutic agents, including antiviral and kinase inhibitors.[1][2][3] The synthesis of analogs of this heterocyclic system is a cornerstone of many drug discovery programs. However, the successful isolation and purification of these target molecules in high purity is a critical and often challenging step. This is particularly true for analogs bearing functional groups like chloro and nitro substituents, which can impart unique physicochemical properties that influence their chromatographic behavior.
This document provides a detailed guide to developing a robust High-Performance Liquid Chromatography (HPLC) purification method for 2,4-dichloro-6-nitropyrrolo[2,1-f]triazine and its analogs. The protocols and methodologies outlined herein are grounded in established chromatographic principles and tailored to the specific challenges presented by this class of compounds. Our approach emphasizes not just the "how" but the "why," empowering researchers to understand the underlying principles and adapt the method to their specific needs.
Physicochemical Landscape of 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine Analogs
A successful HPLC purification strategy begins with an understanding of the analyte's properties. For 2,4-dichloro-6-nitropyrrolo[2,1-f]triazine and its analogs, several key features dictate the chromatographic approach:
-
Aromatic and Heterocyclic Core: The fused pyrrolotriazine ring system is largely aromatic and hydrophobic, suggesting that reversed-phase chromatography will be the primary mode of separation.
-
Polarity and Substituent Effects: The presence of two chlorine atoms and a nitro group significantly influences the molecule's polarity. The nitro group, in particular, is strongly electron-withdrawing and can participate in dipole-dipole interactions. This complex interplay of hydrophobic and polar characteristics requires a well-chosen stationary and mobile phase to achieve optimal retention and resolution.
-
Potential for Secondary Interactions: The nitrogen atoms within the triazine ring can act as weak bases. These sites can interact with residual silanol groups on the surface of silica-based stationary phases, leading to peak tailing and poor chromatographic performance.
Recommended HPLC Purification Strategy: Reversed-Phase Chromatography
Based on the physicochemical profile, a reversed-phase HPLC (RP-HPLC) method is the most logical and effective approach for the purification of 2,4-dichloro-6-nitropyrrolo[2,1-f]triazine analogs. RP-HPLC separates molecules based on their hydrophobicity, with more non-polar compounds being retained longer on the non-polar stationary phase.
Method Development Workflow
The development of a robust and reproducible HPLC method is an iterative process. The following workflow provides a systematic approach to optimizing the purification of your target compounds.
Caption: A systematic workflow for HPLC method development.
Detailed Protocols
Protocol 1: Analytical Method Development
This protocol outlines the steps for developing an analytical-scale HPLC method to assess the purity of the crude product and to determine the optimal separation conditions.
1. Materials and Equipment:
-
HPLC system with a gradient pump, UV detector, and autosampler.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). A modern, high-purity, end-capped C18 column is recommended to minimize silanol interactions.
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Formic acid (FA) or Trifluoroacetic acid (TFA), optional.
-
Sample of crude 2,4-dichloro-6-nitropyrrolo[2,1-f]triazine analog.
2. Sample Preparation:
-
Dissolve a small amount of the crude sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
3. Chromatographic Conditions:
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention for hydrophobic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous phase. Formic acid helps to protonate silanol groups and improve peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic modifier. Acetonitrile is a common choice for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is used for initial screening to elute a wide range of compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | Ambient or 30 °C | Temperature control can improve reproducibility. |
| Detection | UV at 254 nm or Diode Array Detector | Aromatic and nitro-containing compounds typically have strong UV absorbance. A DAD allows for the monitoring of multiple wavelengths. |
| Injection Vol. | 5-20 µL | Dependent on sample concentration and detector sensitivity. |
4. Method Optimization:
-
Gradient Slope: If the peaks of interest elute too early or too late, adjust the gradient slope. A shallower gradient will improve the resolution of closely eluting peaks.
-
Mobile Phase Modifier: If peak tailing is observed, the addition of an acidic modifier like formic acid or trifluoroacetic acid (typically 0.1%) is crucial. This suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions with the basic nitrogens in the triazine ring.
-
Organic Solvent: While acetonitrile is a good starting point, methanol can also be evaluated. Methanol has different selectivity and may provide a better separation for certain analogs.
Protocol 2: Preparative HPLC Purification
Once an optimized analytical method has been established, it can be scaled up for preparative purification.
1. Materials and Equipment:
-
Preparative HPLC system with a high-flow-rate pump, fraction collector, and UV detector.
-
Preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 5-10 µm particle size).
-
Sufficient quantities of HPLC-grade mobile phases.
-
Crude sample of 2,4-dichloro-6-nitropyrrolo[2,1-f]triazine analog.
2. Sample Preparation:
-
Dissolve the crude sample in the minimum amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase composition. The goal is to have a high concentration without causing precipitation upon injection.
-
Ensure the sample is fully dissolved and filtered before injection.
3. Scaling Up the Method:
The analytical method can be scaled up to a preparative scale by adjusting the flow rate and injection volume according to the column dimensions. A general guideline is to maintain a constant linear velocity.
| Parameter | Example Preparative Conditions |
| Column | C18, 250 x 21.2 mm, 10 µm |
| Mobile Phase | Same as optimized analytical method |
| Gradient | Same gradient profile as analytical method |
| Flow Rate | ~20 mL/min |
| Injection Vol. | 1-5 mL (depending on concentration) |
| Detection | UV at the optimal wavelength determined from the analytical run |
4. Fraction Collection and Analysis:
-
Set the fraction collector to collect peaks based on the UV signal.
-
After the purification run, analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified compound.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Add an acidic modifier (0.1% FA or TFA) to the mobile phase. Use a modern, end-capped C18 column. |
| Poor Resolution | Inadequate separation between the target compound and impurities. | Optimize the gradient slope (make it shallower). Try a different organic modifier (e.g., methanol instead of acetonitrile). |
| Low Recovery | Compound precipitation on the column or irreversible adsorption. | Ensure the sample is fully dissolved in the injection solvent. Check the pH of the mobile phase. |
| Broad Peaks | Column overload or extra-column band broadening. | Reduce the injection volume or sample concentration. Check for and minimize dead volumes in the system. |
Data Presentation: A Comparative Overview
The following table summarizes the expected impact of key chromatographic parameters on the purification of 2,4-dichloro-6-nitropyrrolo[2,1-f]triazine analogs.
| Parameter | Effect on Retention | Effect on Selectivity | Effect on Peak Shape |
| % Acetonitrile | Decreases with increasing % ACN | Can change elution order | Generally improves with higher organic content |
| Mobile Phase pH | Can vary depending on pKa | Can significantly alter selectivity | Acidic pH often improves peak shape |
| Column Chemistry | Varies (C18 > C8) | Different phases offer different selectivities | End-capped columns reduce tailing |
| Temperature | Decreases with increasing temperature | Can alter selectivity | Generally improves with higher temperature |
Conclusion
The successful HPLC purification of 2,4-dichloro-6-nitropyrrolo[2,1-f]triazine analogs is readily achievable with a systematic approach to method development. By leveraging the principles of reversed-phase chromatography and carefully optimizing the mobile phase and stationary phase selection, researchers can obtain highly pure compounds essential for advancing their drug discovery and development efforts. The protocols and insights provided in this guide serve as a robust starting point for tackling the purification of this important class of heterocyclic compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine
Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine. This molecule is a critical intermediate in the development of advanced therapeutics, including Tyk2 inhibitors like BMS-986202.[1][2][3] The synthesis, while conceptually straightforward, involves sensitive heterocyclic chemistry where minor deviations in reaction conditions can significantly impact yield and purity.
This guide is structured to provide direct, actionable solutions to common challenges encountered during the synthesis. We will address issues on a step-by-step basis, explaining the chemical principles behind our recommendations to empower you to optimize your experimental outcomes.
Proposed Synthetic Workflow
The synthesis of 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine typically proceeds through a multi-step sequence. Understanding this pathway is crucial for effective troubleshooting.
Caption: General synthetic pathway for 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues you may encounter at each stage of the synthesis.
Step 1: Pyrrolo[2,1-f]triazine Core Formation
The initial construction of the bicyclic core is foundational. Issues here often relate to the N-amination of the pyrrole precursor and the subsequent cyclization.[4]
Q1: My yield for the pyrrolotriazine core is consistently low after cyclization. What are the likely causes?
A1: Low yields in this step typically stem from two primary sources: incomplete N-amination or decomposition during cyclization.
-
Incomplete N-Amination: The formation of the N-N bond is critical.[4] The stability and reactivity of your aminating agent (e.g., hydroxylamine-O-sulfonic acid, O-(diphenylphosphinyl)hydroxylamine) are paramount. Ensure the agent is fresh and dry. Monitor the amination step by TLC or LC-MS to confirm the consumption of the starting pyrrole before proceeding to cyclization.
-
Harsh Cyclization Conditions: Pyrrole and its derivatives can be sensitive to high temperatures and strong acids or bases, leading to polymerization or rearrangement.[5] If your protocol calls for high-temperature condensation (e.g., refluxing in formamide or xylene), consider if the temperature can be lowered or the reaction time shortened.[4][5] Stepwise temperature ramping can help identify the onset of decomposition.
-
Side Reactions: The carbamoyl groups intended for cyclization can undergo hydrolysis or other side reactions if conditions are not anhydrous or if reactive impurities are present.
Q2: I am observing multiple unexpected spots on my TLC plate after the cyclization reaction. How can I identify and prevent these byproducts?
A2: Multiple spots suggest competing reaction pathways. Characterize the major byproducts by LC-MS to diagnose the issue.
-
Isomeric Products: Depending on the substitution pattern of your starting pyrrole, regioselective cyclization might be a challenge, leading to isomeric pyrrolotriazinones.[5] Purifying the N-aminated intermediate before cyclization can sometimes improve the selectivity of the subsequent ring-closing step.
-
Decomposition Products: If the byproducts have random or lower molecular weights, it points to decomposition. As mentioned in A1, reducing the reaction temperature and ensuring an inert atmosphere (N₂) can mitigate this.
-
Unreacted Intermediate: A prominent spot corresponding to the N-aminated pyrrole indicates that the cyclization conditions (temperature, catalyst, or reaction time) are insufficient. A modest increase in temperature or prolonged reaction time may be necessary.
Step 2: Dichlorination with POCl₃
Converting the dione precursor to the dichloro-derivative is a standard but often aggressive reaction that requires careful control.
Q1: The dichlorination reaction with phosphorus oxychloride (POCl₃) is sluggish, with significant starting material remaining even after prolonged heating. How can I drive it to completion?
A1: Incomplete chlorination is usually a matter of reactivity or temperature.
-
Temperature: Ensure your reaction temperature is adequate. While excess heat can cause charring, a temperature of 80-110°C is typically required for this type of transformation.[6]
-
Catalysis: The reaction can be accelerated by the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine. These act as nucleophilic catalysts, forming a more reactive intermediate with POCl₃.
-
Reagent Stoichiometry: Using POCl₃ as both the reagent and the solvent is a common strategy to ensure a sufficient excess is present to drive the reaction forward. If using a co-solvent, ensure you are using at least 2.5-3.0 equivalents of POCl₃.
Q2: My reaction mixture turns black and forms a tar-like substance during the POCl₃ step, resulting in a very low yield of crude product. What is causing this decomposition?
A2: This is a classic sign of thermal decomposition. The pyrrolo[2,1-f]triazine core, while aromatic, can be sensitive to the highly acidic and dehydrating conditions of hot POCl₃.
-
Aggressive Heating: The most common cause is heating the reaction too quickly or to an excessively high temperature. Ramp the temperature slowly and maintain it at the lowest point where the reaction proceeds efficiently (monitor by TLC/HPLC).
-
Work-up Procedure: The quenching of excess POCl₃ is highly exothermic and must be done carefully. Slowly pouring the reaction mixture onto crushed ice with vigorous stirring is the standard method. An uncontrolled quench can cause a rapid temperature spike, leading to decomposition of the product.
| Parameter | Symptom of Mis-optimization | Recommended Action |
| Temperature | Blackening/tarring of reaction mixture. | Maintain temperature between 80-110°C; avoid rapid heating. |
| Catalyst (Amine) | Sluggish or incomplete reaction. | Add 0.1 eq. of N,N-dimethylaniline. |
| Work-up | Violent, uncontrolled quench; product oiling out. | Add reaction mixture slowly to a vigorously stirred slurry of ice/water. |
Step 3: Regioselective Nitration
This final step introduces the nitro group. The primary challenges are controlling the regioselectivity and preventing over-reaction or decomposition.
Q1: The nitration is not selective, giving me a mixture of isomers instead of the desired 6-nitro product. How can I improve regioselectivity?
A1: Regioselectivity in electrophilic aromatic substitution is governed by electronics and sterics. The pyrrole moiety is the most electron-rich part of the scaffold and will be the site of nitration. The directing influence of the fused, electron-deficient triazine ring and the two chloro-substituents determines the precise position.
-
Temperature Control: This is the most critical parameter. Nitrations are highly exothermic. Perform the reaction at low temperatures (e.g., -10°C to 0°C) by pre-cooling the substrate solution before slowly adding the pre-cooled nitrating mixture (HNO₃/H₂SO₄).[7] Low temperatures often favor the thermodynamically controlled product and reduce the rate of side reactions.
-
Choice of Nitrating Agent: A standard mixture of fuming nitric acid in concentrated sulfuric acid is highly effective but aggressive. If selectivity is poor, consider a milder nitrating agent, such as potassium nitrate (KNO₃) in sulfuric acid, or acetyl nitrate, which can offer better control.
Q2: My yield is very low, and the main isolated product is unreacted 2,4-Dichloropyrrolo[2,1-f]triazine. Why is the reaction not proceeding?
A2: The pyrrolotriazine ring system is significantly deactivated by the two electron-withdrawing chlorine atoms and the fused triazine ring. This makes electrophilic substitution more difficult than on a simple pyrrole.
-
Insufficiently Activating Conditions: Your nitrating conditions may be too mild. If you are using a mild agent, you may need to switch to a more potent one (e.g., fuming HNO₃/H₂SO₄).
-
Reaction Time/Temperature: If you are already using a strong nitrating agent at low temperatures, a modest increase in temperature (e.g., from 0°C to room temperature) after the initial addition, or a longer reaction time, may be required to drive the reaction to completion. Monitor carefully by TLC to avoid the onset of byproduct formation.
Caption: Troubleshooting decision tree for the nitration step.
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions for this synthesis? A: The synthesis involves several hazardous reagents.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a certified chemical fume hood, wear appropriate PPE (gloves, lab coat, safety glasses), and have a proper quenching strategy in place.
-
Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Always add acid to water, and in this case, prepare the mixture by adding nitric acid slowly to sulfuric acid while cooling in an ice bath.
Q: What analytical methods are best for monitoring the reaction progress and final product purity? A: A combination of techniques is recommended.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediates and the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the products and helps identify byproducts.
Q: What purification methods are most effective for the final product? A:
-
Silica Gel Column Chromatography: This is the most common method for purifying the crude product and separating it from unreacted starting material and isomeric byproducts. A gradient elution system, typically with hexanes and ethyl acetate, is effective.
-
Recrystallization: If a solid product of reasonable purity (>90%) is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, dichloromethane/heptane) can be used to achieve high analytical purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of BMS-986202: A Clinical Tyk2 Inhibitor that Binds to Tyk2 JH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. US7504521B2 - Methods for the preparation of pyrrolotriazine compounds - Google Patents [patents.google.com]
Side reactions in the synthesis of substituted pyrrolotriazines
Pyrrolotriazine Synthesis Technical Support Center
Welcome to the technical support resource for the synthesis of substituted pyrrolotriazines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the common side reactions and synthetic hurdles you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis of pyrrolotriazine derivatives.
Q1: My reaction yield is consistently low. What are the first things I should check?
A1: Low yield is a common issue often attributable to a few key factors. Before re-running the entire synthesis, we recommend a systematic check of the following:
-
Purity of Starting Materials: Pyrrole derivatives, especially aminopyrroles, can be sensitive to air and light. For instance, 1-aminopyrrole is prone to oxidation and may discolor from yellow to brown, indicating degradation.[1] Impurities in precursors can significantly impact the reaction outcome.
-
Reaction Conditions:
-
Temperature: Inadequate temperature control is a primary culprit. Many cyclization steps require high temperatures to proceed efficiently, but excessive heat can lead to decomposition.[2] It is crucial to optimize the temperature for your specific substrates.[1]
-
Solvent and Moisture: The choice of solvent is critical. Many steps, particularly those involving organometallics or strong bases like NaH, require strictly anhydrous conditions.[1][3] Use freshly dried solvents and flame-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Reagent Stoichiometry: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent. Carefully verify the stoichiometry, and consider using a slight excess of a non-limiting, stable reagent to drive the reaction to completion.[1]
Q2: My 1-aminopyrrole precursor has turned dark brown. Is it still usable?
A2: A brown coloration in 1-aminopyrrole or its derivatives is a strong indicator of oxidation and decomposition.[1] Using degraded starting material is a primary cause of low yields and the formation of complex, difficult-to-separate side products.
Recommendation: We strongly advise against using discolored aminopyrroles. It is best to either purify the material (e.g., by column chromatography or recrystallization) immediately before use or to synthesize it fresh. For storage, keep aminopyrrole derivatives under an inert atmosphere, protected from light, and at low temperatures.
Q3: I'm observing multiple spots on my TLC plate that are difficult to separate. What could these be?
A3: The presence of multiple, closely-eluting spots often points to the formation of isomers or related side products. In pyrrolotriazine synthesis, a common issue is the formation of regioisomers, especially during the final cyclization step.
For example, the intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles can yield different triazinone regioisomers.[2][4] Another possibility is the incomplete reaction of an intermediate or the formation of byproducts from competing reaction pathways.
Troubleshooting Steps:
-
Confirm the Structure: Isolate a small amount of the major byproduct and characterize it thoroughly (NMR, MS) to understand the side reaction.
-
Re-evaluate Cyclization Conditions: The regioselectivity of the cyclization can be highly dependent on the reagents and conditions used. For instance, changing the cyclizing agent or the solvent system can favor the formation of the desired isomer.[2]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed analysis and step-by-step protocols for overcoming more complex synthetic challenges.
Problem 1: Inefficient N-Amination of the Pyrrole Ring
The introduction of an amino group at the N-1 position of the pyrrole ring is a critical step, but it is often plagued by low yields and safety concerns.
Common Causes & Mechanisms:
-
Poor Reagent Choice: Various reagents can be used for electrophilic N-amination, including chloramine (NH₂Cl), O-(diphenylphosphinyl)hydroxylamine (DPPH), and O-(mesitylenesulfonyl)hydroxylamine (MSH).[3] Chloramine, while economical, can be hazardous to prepare and handle, with the potential for co-producing explosive nitrogen trichloride (NCl₃) if conditions like pH and temperature are not strictly controlled.[5]
-
Reaction Throughput: In situ generation of chloramine often requires highly dilute conditions, which limits reaction throughput and can complicate scale-up efforts.[5]
-
Base Sensitivity: The use of strong bases like sodium hydride (NaH) to deprotonate the pyrrole requires careful control, as side reactions can occur with sensitive functional groups on the substrate.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-amination.
Recommended Protocol: Optimized N-Amination and Cyclization
This protocol is adapted from an efficient, one-pot synthesis of the remdesivir precursor.[5]
-
N-Amination: To a solution of the starting cyanopyrrole in a suitable solvent (e.g., MTBE or DMF), add the N-aminating agent. If using in situ generated chloramine, carefully control the pH (≥12) and temperature to ensure safety.[5] Monitor the reaction by TLC or LC-MS for complete consumption of the starting material.
-
Cyclization: Once the amination is complete, add formamidine acetate directly to the reaction mixture.
-
Heating: Heat the mixture to drive the cyclization. The optimal temperature will depend on the solvent and substrate but is often in the range of 80-120°C.[5]
-
Isolation: After cooling, the product can often be precipitated by the addition of an anti-solvent like water or MTBE, then collected by filtration.[5]
Problem 2: Formation of Pyrrolooxadiazine Rearrangement Products
In the synthesis of pyrrolo[2,1-f][1][3][5]triazin-4(3H)-ones from 1,2-biscarbamoyl-substituted pyrroles, a common side reaction is the formation of a stable pyrrolo[1,2-d][3][5][6]oxadiazine intermediate, which may or may not rearrange to the desired product under the reaction conditions.[2][4]
Mechanism Overview:
The reaction of a 1,2-biscarbamoyl pyrrole with a dehydrating agent (like PPh₃Br₂) can proceed via two pathways: O-imidoylation leading to the oxadiazine, or N-imidoylation leading directly to the triazinone. The balance between these pathways is delicate and influenced by several factors.[2]
Caption: Competing pathways in triazinone synthesis.
Controlling the Outcome:
-
Choice of Halogen: The identity of the halogen in the triphenylphosphorane reagent significantly influences regioselectivity. PPh₃Cl₂ tends to favor direct formation of the desired triazinone, while PPh₃I₂ favors the formation of the oxadiazine intermediate.[2][4]
-
Inducing Rearrangement: If the oxadiazine is formed as the major product, it can be converted to the desired triazinone. This rearrangement can be induced by nucleophilic reagents, such as sodium thiomethoxide (NaSMe), under mild conditions.[4]
Optimization Table: Reagent Effects on Cyclization
| Reagent (PPh₃X₂) | Predominant Pathway | Typical Outcome | Recommended Action |
| PPh₃Cl₂ | N-Imidoylation (Path B) | Direct formation of Triazinone | Use when direct cyclization is desired.[2] |
| PPh₃Br₂ | Mixture of Pathways | Mixture of Oxadiazine and Triazinone | May require subsequent rearrangement step.[2] |
| PPh₃I₂ | O-Imidoylation (Path A) | Predominantly Oxadiazine | Use if a two-step approach via the stable oxadiazine is preferred.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 3. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Overcoming Poor Solubility of Pyrrolo[2,1-f]triazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,1-f]triazine compounds. This versatile heterocyclic scaffold is a key component in numerous kinase inhibitors and other therapeutic agents.[1][2] However, its often planar and hydrophobic nature can lead to significant solubility challenges, hindering assay performance, formulation development, and ultimately, clinical success.[3][4]
This guide provides a structured, in-depth approach to troubleshooting and overcoming these solubility issues. It is designed to move from foundational concepts to advanced strategies, explaining the scientific rationale behind each experimental choice.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles encountered when working with pyrrolo[2,1-f]triazine compounds.
Q1: My pyrrolo[2,1-f]triazine compound won't dissolve in standard aqueous buffers for my biological assay. What are my immediate options?
A1: This is a very common starting point. The limited aqueous solubility often stems from the compound's crystalline structure and hydrophobicity. Before moving to complex formulations, several immediate strategies can be employed.
-
Initial Dissolution in an Organic Solvent: The first step is to create a concentrated stock solution in a water-miscible organic solvent.[5]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power. Other options include ethanol, methanol, or N,N-dimethylformamide (DMF).
-
Causality: These solvents disrupt the crystal lattice energy of the solid compound more effectively than water, allowing individual molecules to be solvated.
-
-
Step-Down Dilution: Once you have a high-concentration stock (e.g., 10-50 mM in 100% DMSO), you can perform serial dilutions into your aqueous assay buffer.[5]
-
Critical Note: Add the DMSO stock to the aqueous buffer, not the other way around. This ensures rapid dispersion and minimizes the chance of immediate precipitation. The final concentration of the organic solvent in your assay should be kept low (typically <1%, ideally <0.5%) to avoid artifacts in biological systems.
-
-
Mechanical Assistance: Simple physical methods can aid dissolution.
-
Vortexing and Sonication: Agitation provides energy to break apart solid particles and increase the interaction between the solvent and the compound.[5] Sonication is particularly effective for stubborn compounds.
-
Gentle Warming: For compounds that are stable to heat, warming the solution in a water bath (e.g., to 37°C) can increase kinetic solubility.[5] Always verify the thermal stability of your compound first.
-
Q2: I'm observing precipitation when I dilute my DMSO stock into the aqueous buffer. How can I prevent this?
A2: This "crashing out" phenomenon occurs when the compound's concentration exceeds its thermodynamic solubility limit in the final aqueous/organic co-solvent mixture.
-
pH Adjustment (for Ionizable Compounds): Many heterocyclic compounds, including kinase inhibitors, are weak bases.[5]
-
Mechanism: If your pyrrolo[2,1-f]triazine derivative has a basic nitrogen atom that can be protonated (check the pKa), lowering the pH of the aqueous buffer will convert the molecule into its more soluble salt form. A buffer pH 1-2 units below the compound's pKa is a good starting point.[5]
-
-
Use of Co-solvents: A co-solvent system can increase the overall solvating capacity of the final aqueous medium.[6]
-
Workflow: Instead of diluting directly from 100% DMSO, create an intermediate dilution in a co-solvent like ethanol. For example, a 1:10 dilution of a 10 mM DMSO stock into ethanol results in a 1 mM solution in 10% DMSO/90% ethanol. This intermediate can then be diluted into the final aqueous buffer.[5]
-
-
Inclusion of Solubilizing Excipients: Low concentrations of certain additives can help maintain solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, preventing precipitation.[7]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[8]
-
Q3: Can I modify the structure of my pyrrolo[2,1-f]triazine lead compound to inherently improve its solubility?
A3: Yes, this is a key strategy during lead optimization in drug discovery. Structural modifications can disrupt crystal packing and introduce polarity, both of which enhance aqueous solubility.[3][9]
-
Disrupting Planarity and Symmetry: The flat nature of the pyrrolo[2,1-f]triazine core can lead to strong crystal lattice interactions. Introducing bulky or non-planar groups can disrupt this packing, lowering the melting point and increasing solubility.[9]
-
Adding Ionizable or Polar Groups:
-
Basic Amines: Incorporating groups like morpholine or piperazine is a well-established method.[4] These groups are typically protonated at physiological pH, which aids in hydration.
-
Hydrogen Bond Donors/Acceptors: Adding groups capable of hydrogen bonding with water (e.g., hydroxyls, amides) can improve solubility.[3]
-
-
Bioisosteric Replacement: Replacing a lipophilic part of the molecule with a more polar but sterically and electronically similar group (a bioisostere) can improve solubility while maintaining biological activity. For instance, replacing a phenyl ring with a pyridine ring can sometimes be effective.[10]
Section 2: Advanced Solubility Enhancement Techniques
When simple troubleshooting is insufficient, more advanced formulation strategies are necessary. These are particularly relevant for in vivo studies and final drug product development. It's estimated that over 70% of APIs in the development pipeline are poorly soluble in water.[11]
Q4: My compound's solubility is too low for oral dosing in animal studies. What formulation strategies should I consider?
A4: For preclinical and clinical development, achieving adequate drug exposure requires more robust solutions. The choice of strategy depends on the compound's specific physicochemical properties.
Strategy 1: Salt Formation
-
Principle: For compounds with ionizable functional groups (acidic or basic), forming a salt is often the most effective way to dramatically increase aqueous solubility and dissolution rate.[7]
-
Application: If your pyrrolo[2,1-f]triazine derivative possesses a sufficiently basic center, it can be reacted with an acid (e.g., HCl, mesylate, tartrate) to form a more soluble salt. Conversely, acidic derivatives can form salts with bases.
-
Lipophilic Salts: A novel approach involves creating "lipophilic salts" by pairing the drug with a lipophilic counterion (like docusate). This can paradoxically enhance the drug's solubility in lipid-based formulations by over 10-fold, facilitating high drug loading.[12]
Strategy 2: Amorphous Solid Dispersions (ASDs)
-
Principle: Most poorly soluble APIs are crystalline.[11] Converting the crystalline solid into a high-energy, amorphous (non-crystalline) state eliminates the crystal lattice energy barrier that needs to be overcome for dissolution.[7]
-
Methodology: The API is molecularly dispersed within a carrier, typically a polymer. This is often achieved through methods like spray drying or hot-melt extrusion.
-
Causality: The amorphous form is thermodynamically metastable and has a higher apparent solubility than its crystalline counterpart. The polymer carrier helps to stabilize the amorphous state and prevent recrystallization.[11]
Strategy 3: Lipid-Based Formulations
-
Principle: For lipophilic compounds, dissolving the drug in a lipid-based excipient system can significantly improve oral absorption.[11]
-
Types of Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions or microemulsions upon contact with aqueous fluids in the gut. This presents the drug in a solubilized state with a large surface area for absorption.[11]
-
Solid Lipid Nanoparticles (SLNs): The drug is encapsulated within a solid lipid core, creating nanoparticles that can enhance bioavailability.[11]
-
Strategy 4: Particle Size Reduction
-
Principle: Reducing the particle size of the drug increases its surface-area-to-volume ratio, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.[6]
-
Methods:
Section 3: Experimental Protocols & Data
Protocol 1: Screening for an Optimal Co-Solvent System
This protocol provides a systematic way to test the solubility of a pyrrolo[2,1-f]triazine compound in various co-solvent systems.
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to a concentration of 50 mM.
-
Prepare Co-Solvent Blends: Create a series of binary and ternary solvent blends. Examples include:
-
90:10 (v/v) Water:DMSO
-
80:20 (v/v) Water:DMSO
-
80:10:10 (v/v/v) Water:Ethanol:DMSO
-
80:20 (v/v) PBS (pH 7.4):Ethanol
-
-
Equilibrate and Observe: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each co-solvent blend in separate vials.
-
Agitate: Rotate the vials at room temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Table 1: Example Solubility Data for Compound XYZ-PT
| Solvent System (v/v) | pH | Solubility (µg/mL) |
| Water | 7.0 | < 0.1 |
| PBS | 7.4 | < 0.1 |
| 10% DMSO in Water | 7.0 | 5.2 |
| 10% Ethanol in Water | 7.0 | 2.8 |
| 5% Tween® 80 in Water | 7.0 | 15.7 |
| 0.1 M HCl | 1.0 | 88.4 |
This table illustrates how different solvent systems can dramatically affect the solubility of a hypothetical pyrrolo[2,1-f]triazine compound.
Section 4: Visualizing the Workflow
A logical approach is crucial when tackling solubility issues. The following diagram outlines a decision-making workflow for selecting an appropriate solubility enhancement strategy.
Caption: Decision workflow for overcoming solubility issues.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement in Solubility in Small Molecule Drug Discovery Programs Focusing on Dihedral Angle and Symmetry [jstage.jst.go.jp]
- 10. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ascendiacdmo.com [ascendiacdmo.com]
Stability issues of 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine in solution
Welcome to the dedicated technical support center for 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges presented by this highly reactive molecule. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments. The inherent reactivity of this scaffold, while being a powerful tool in synthesis, demands careful handling to ensure experimental success and reproducibility.
Introduction: The Double-Edged Sword of Reactivity
The 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine scaffold is a potent building block in medicinal chemistry, largely due to its fused heterocyclic structure and the presence of highly reactive chloro-substituents.[1][2] However, the very features that make it synthetically attractive also render it susceptible to degradation. The triazine ring is inherently electron-deficient, predisposing it to nucleophilic aromatic substitution (SNAr).[3] This reactivity is significantly amplified by the strongly electron-withdrawing nitro group, which further depletes the electron density of the triazine core.[4][5]
This heightened electrophilicity makes the carbon atoms bearing the chlorine atoms extremely vulnerable to attack by a wide range of nucleophiles, including water, alcohols, and even common aprotic solvents under certain conditions. Understanding and controlling these degradation pathways is paramount for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and stability of 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine.
Q1: My compound seems to be degrading in my stock solution. What is the best solvent for long-term storage?
A1: Due to its high reactivity, long-term storage in solution is generally discouraged. If a stock solution is necessary, rigorously anhydrous polar aprotic solvents are the preferred choice. However, be aware that even solvents like DMSO and DMF can contain water or degrade over time to generate nucleophilic species, which can react with your compound.[6][7][8]
For optimal stability, we recommend storing the compound as a dry solid under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light. If solutions must be prepared, they should be made fresh for each experiment.
Q2: Can I use protic solvents like methanol or ethanol for my reaction?
A2: It is highly inadvisable to use protic solvents unless they are intended to be a reactant. Protic solvents are nucleophilic and will readily attack the electron-deficient triazine ring, leading to the substitution of one or both chlorine atoms.[9] This reaction, a form of solvolysis, will occur even without the addition of a base, albeit at a slower rate. The rate of this degradation is expected to be significantly faster than that of less activated dichlorotriazines.
Q3: What is the primary degradation pathway I should be concerned about?
A3: The two primary degradation pathways are hydrolysis and nucleophilic substitution. Hydrolysis, the reaction with water, is a significant concern and can occur upon exposure to atmospheric moisture or in solvents that are not scrupulously dried.[9][10] Nucleophilic substitution can occur with a wide variety of reagents, including amines, thiols, and alcohols, which are common components in many reaction mixtures.[11][12] The high reactivity of 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine means these reactions can proceed rapidly, even at low temperatures.[13]
Q4: How can I monitor the purity and degradation of my compound?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the purity of your compound and detecting degradation products.[11][14] For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of an acid modifier like formic acid for MS compatibility) is a good starting point.[15] GC-MS can also be used, particularly for identifying volatile byproducts.[1][14] It is crucial to analyze a freshly prepared sample to establish a baseline purity before any experimental manipulations.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Issue 1: Rapid Compound Loss in Solution
Symptom: You prepare a solution of 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine in what you believe is a non-reactive solvent (e.g., DMSO, DMF, or acetonitrile), but subsequent analysis by HPLC or NMR shows significant degradation within hours.
Root Cause Analysis: The most likely culprit is the presence of nucleophilic impurities, primarily water, in your solvent. The highly activated nature of the compound makes it extremely sensitive to even trace amounts of moisture. Additionally, some grades of aprotic solvents can contain small amounts of amines as stabilizers or degradation products, which are potent nucleophiles.[13]
Troubleshooting Protocol:
-
Solvent Purity Check: Use only high-purity, anhydrous solvents. It is best practice to use solvents from a freshly opened bottle or those that have been dried using appropriate methods (e.g., molecular sieves) and stored under an inert atmosphere.
-
Inert Atmosphere: Prepare your solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to atmospheric moisture.
-
Temperature Control: Prepare and store solutions at low temperatures (e.g., 0°C or below) to slow the rate of degradation.
-
Fresh Preparation: Always prepare solutions immediately before use. Avoid storing solutions, even for short periods.
Experimental Workflow: Preparing a Stable Solution
Caption: Recommended workflow for preparing solutions of the compound.
Issue 2: Unexpected Side Products in a Nucleophilic Substitution Reaction
Symptom: You are attempting a nucleophilic substitution with a primary amine to displace one of the chlorine atoms, but you observe the formation of a disubstituted product and/or a hydrolyzed byproduct.
Root Cause Analysis: The high reactivity of the compound makes it difficult to achieve mono-substitution selectively. The first substitution can activate the second position, or the reaction conditions may be too harsh. The presence of any water will lead to the formation of the hydrolysis byproduct.
Troubleshooting Protocol:
-
Temperature Control: Perform the reaction at very low temperatures (e.g., -20°C to 0°C) to control the reaction rate and improve selectivity.[11][13]
-
Stoichiometry: Use a precise stoichiometry of your nucleophile (e.g., 1.0 equivalent or slightly less) to favor mono-substitution.
-
Slow Addition: Add the nucleophile dropwise as a dilute solution to the reaction mixture to avoid localized high concentrations.
-
Base Selection: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIEA) to scavenge the HCl byproduct without competing with your nucleophile.[11]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC to quench the reaction as soon as the starting material is consumed and before significant disubstitution occurs.[12]
Degradation Pathway Visualization
Caption: Major degradation pathways of the compound in solution.
Data Summary Table
The following table summarizes the key stability and handling parameters for 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine based on the known reactivity of related compounds.
| Parameter | Recommendation | Rationale & References |
| Storage (Solid) | 2-8°C, under inert gas (Ar/N₂), protected from light. | Standard for reactive chlorinated heterocycles to prevent hydrolysis and photodegradation. |
| Storage (Solution) | Not recommended. Prepare fresh. | High reactivity leads to rapid degradation in most solvents.[9] |
| Recommended Solvents | Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF). | Polar aprotic solvents that are less nucleophilic than others. Must be rigorously dried.[11][16] |
| Solvents to Avoid | Protic solvents (Water, Methanol, Ethanol), DMSO, DMF (unless purified and used with caution). | Protic solvents will cause solvolysis.[9] DMSO/DMF can contain impurities or degrade.[6][8] |
| pH Stability | Avoid both acidic and basic aqueous conditions. | Hydrolysis is catalyzed by both acid and base.[9] |
| Compatible Bases | Non-nucleophilic, sterically hindered amines (e.g., DIEA, 2,4,6-collidine). | Scavenges HCl without competing in the primary reaction.[11][17] |
| Incompatible Reagents | Strong nucleophiles (unless part of the intended reaction), strong reducing agents (may reduce the nitro group), strong acids/bases. | High susceptibility to nucleophilic attack and potential for unwanted side reactions.[3][4] |
References
- 1. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]
- 2. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. s-Triazines. Part IV. Kinetic and pKa studies of 2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine and its hydrolysis products - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. 784. The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 12. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Separation of 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. benchchem.com [benchchem.com]
- 17. Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Reactions with Dichloropyrrolotriazines
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving dichloropyrrolotriazine substrates. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth, experience-based solutions to common challenges encountered during these critical synthetic steps.
Pyrrolotriazines are a vital class of N-rich heterocycles, and their functionalization via Suzuki coupling is a key strategy in medicinal chemistry. However, the electron-deficient nature of the triazine ring and the presence of two reactive chloride sites can lead to several common experimental failures. This guide will walk you through diagnosing and resolving these issues in a logical, question-and-answer format.
Troubleshooting Workflow: A General Guide
Before diving into specific problems, it's helpful to have a general workflow for diagnosing a failed reaction. The following diagram outlines a systematic approach to troubleshooting.
Caption: A general workflow for troubleshooting failed Suzuki reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows no or very low conversion of the dichloropyrrolotriazine starting material. What are the most likely causes?
This is one of the most common issues and often points to fundamental problems with the reaction setup or components. The C-Cl bond on an electron-deficient heteroaromatic ring, like a pyrrolotriazine, can be challenging to activate.[1]
Possible Causes & Solutions:
-
Inactive Catalyst: Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture.
-
Troubleshooting:
-
Always use a fresh, high-quality catalyst from a reputable supplier.
-
Consider using modern, air-stable palladium pre-catalysts (e.g., Buchwald pre-catalysts like XPhos Pd G3).[2] These are designed for stability and efficient generation of the active Pd(0) species.[2]
-
If you suspect catalyst decomposition, you might observe the formation of palladium black, which can reduce reaction efficiency.[3]
-
-
-
Inappropriate Ligand: For challenging aryl chlorides, the choice of ligand is critical to facilitate the rate-limiting oxidative addition step.[1]
-
Troubleshooting:
-
Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.
-
Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands are known to accelerate the oxidative addition of aryl chlorides.[4]
-
-
-
Insufficiently Strong or Insoluble Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[5]
-
Low Reaction Temperature: Aryl chlorides generally require higher temperatures for efficient oxidative addition compared to bromides or iodides.[1]
-
Troubleshooting:
-
Gradually increase the reaction temperature, for example, from 80 °C to 100-120 °C.
-
Ensure your chosen solvent has a sufficiently high boiling point (e.g., dioxane, toluene).[1]
-
-
Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this side reaction?
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which reduces the amount of boronic acid available for the cross-coupling.[8] This is a common issue, especially with heteroaryl boronic acids or under harsh reaction conditions.[8]
Possible Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote protodeboronation.
-
Troubleshooting:
-
Try to run the reaction at the lowest temperature that still allows for good conversion.
-
Monitor the reaction closely and stop it once the starting material is consumed to avoid extended heating.
-
-
-
Boronic Acid Instability: Some boronic acids are inherently unstable.
-
Troubleshooting:
-
Use fresh, high-purity boronic acid.
-
Consider using more stable boronic acid derivatives like pinacol esters (BPin) or MIDA boronates.[9][10] MIDA boronates, in particular, offer a "slow release" of the boronic acid under basic aqueous conditions, which can minimize its decomposition.[10]
-
Using a slight excess (1.2-1.5 equivalents) of the boronic acid can sometimes compensate for minor decomposition.[6]
-
-
Q3: The reaction is producing a mixture of mono- and di-substituted pyrrolotriazines. How can I control the selectivity?
Controlling selectivity is a key challenge with di-substituted substrates. Often, the second coupling is more difficult than the first due to electronic and steric changes in the molecule.
Possible Causes & Solutions:
-
Stoichiometry and Reaction Time: These are the primary levers for controlling selectivity.
-
To favor mono-substitution:
-
Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the boronic acid.
-
Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Lowering the reaction temperature can also help improve selectivity.
-
-
To favor di-substitution:
-
Use a larger excess of the boronic acid (e.g., 2.5-3.0 equivalents).[1]
-
Increase the catalyst loading (e.g., 5-10 mol%).[1]
-
Use higher temperatures and longer reaction times.[1]
-
In some cases, a second addition of the catalyst and boronic acid after the first coupling is complete can drive the reaction to di-substitution.[11]
-
-
-
Ligand and Solvent Effects: The choice of ligand and solvent can influence the relative rates of the two coupling reactions.
-
Troubleshooting:
-
For some dichlorinated heterocycles, specific N-heterocyclic carbene (NHC) ligands have been shown to provide excellent site-selectivity.[12]
-
The polarity of the solvent can also play a role in selectivity.[13] Screening different solvents like dioxane, toluene, or DMF/water mixtures may be beneficial.[14][15]
-
-
Q4: My reaction has stalled, or I'm seeing homocoupling of the boronic acid. What's going on?
Reaction stalling can be due to catalyst deactivation, while homocoupling of the boronic acid to form a biaryl byproduct suggests a problem with the catalytic cycle, often a slow transmetalation step.
Possible Causes & Solutions:
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrrolotriazine ring can coordinate to the palladium center and inhibit catalysis.[6] The presence of oxygen can also deactivate the catalyst.[16]
-
Troubleshooting:
-
Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).[6] This is critical to prevent both catalyst deactivation and boronic acid oxidation.[3]
-
Using a suitable bulky ligand can often mitigate inhibition by the substrate's nitrogen atoms.[6]
-
If the reaction stalls, a fresh portion of the catalyst can sometimes restart it.[11]
-
-
-
Slow Transmetalation: If the transmetalation step is slow relative to other processes, boronic acid homocoupling can occur.
-
Troubleshooting:
-
Ensure efficient stirring to improve mixing, especially if the reaction is biphasic.[17]
-
Re-evaluate the base and solvent system. A stronger, more soluble base can accelerate transmetalation.[6][16] Aqueous solvent mixtures (e.g., dioxane/water) are often used to facilitate the action of inorganic bases.[4][14]
-
-
Recommended Starting Conditions & Optimization Protocol
For a challenging substrate like a dichloropyrrolotriazine, here is a robust starting point and a systematic optimization protocol.
Table 1: Recommended Starting Conditions for Suzuki Coupling of Dichloropyrrolotriazines
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G3 (2-5 mol%) | Air-stable precatalyst, highly active for aryl chlorides.[2] |
| Ligand | XPhos (or other Buchwald ligand) | Bulky, electron-rich ligand to promote oxidative addition.[1] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, effective base for challenging couplings.[6][18] |
| Solvent | Dioxane/H₂O (e.g., 4:1 ratio) | High boiling point, good for dissolving reagents and base.[14][18] |
| Temperature | 100 °C | Sufficient to overcome the activation barrier for C-Cl bonds.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst deactivation and side reactions.[6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for performing the reaction.
-
Reaction Setup:
-
To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the dichloropyrrolotriazine (1.0 equiv), the boronic acid or boronate ester (1.2 equiv for mono-coupling, 2.5 equiv for di-coupling), and the base (e.g., K₃PO₄, 2.0 equiv).[18]
-
-
Inert Atmosphere:
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[4]
-
-
Reagent Addition:
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[4]
-
-
Monitoring:
-
Monitor the reaction progress by a suitable analytical method such as TLC, GC-MS, or LC-MS.
-
-
Workup:
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce off-target effects of pyrrolotriazine-based drugs
A Guide to Mitigating Off-Target Effects and Enhancing Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolotriazine-based compounds. This guide provides in-depth troubleshooting advice and practical strategies to address the common challenge of off-target effects in kinase inhibitor development. By understanding the underlying mechanisms and employing targeted experimental approaches, you can enhance the selectivity and therapeutic potential of your pyrrolotriazine-based drug candidates.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the development of pyrrolotriazine-based kinase inhibitors.
Q1: My pyrrolotriazine-based kinase inhibitor shows significant off-target activity in a broad kinase panel. What are the initial steps to address this?
A1: Broad off-target activity is a common challenge with kinase inhibitors due to the conserved nature of the ATP-binding site across the kinome. Here’s a systematic approach to begin addressing this:
-
Analyze the Kinome Profile: First, carefully analyze the results from your kinase selectivity profiling. Identify the primary off-target kinase families. Are they structurally related to your intended target? Understanding the nature of the off-targets will guide your medicinal chemistry strategy.
-
Structure-Activity Relationship (SAR) Analysis: Re-evaluate your existing SAR data. Have you explored substitutions at all possible positions on the pyrrolotriazine scaffold? As a general principle, substitutions at the C4, C5, and C6 positions of the pyrrolotriazine ring are crucial for modulating selectivity.[1]
-
Computational Modeling: If not already done, perform molecular docking studies of your inhibitor with both the intended target and key off-target kinases. This can reveal subtle differences in the ATP-binding pockets that can be exploited to improve selectivity.[1] For instance, modeling can help identify opportunities to introduce bulky substituents that may be accommodated by the target's binding site but clash with the binding sites of off-target kinases.
Q2: My compound is potent against the target kinase but also inhibits a critical off-target kinase, leading to toxicity concerns. What specific medicinal chemistry strategies can I employ?
A2: When dealing with a specific and problematic off-target kinase, a more focused medicinal chemistry approach is required. Here are some proven strategies:
-
Exploit Non-Conserved Residues: Focus on introducing modifications that interact with non-conserved amino acid residues between your target and off-target kinases. For example, a bulky, lipophilic group at the C4-aniline position of the pyrrolotriazine core can occupy a specific lipophilic pocket in one kinase but not another, thereby enhancing selectivity.[2]
-
Scaffold Hopping: Consider a "scaffold hop" to a related but distinct heterocyclic system. For instance, a switch from a pyrrolopyrimidine to a pyrrolotriazine scaffold has been successfully used to improve properties like permeability while maintaining potent inhibition of the target, as demonstrated in the development of IRAK4 inhibitors.[1][3] This can alter the presentation of key pharmacophoric features, leading to a different selectivity profile.
-
Introduce Steric Hindrance: Judiciously adding bulky substituents can create steric hindrance that prevents binding to the more constrained active site of an off-target kinase while being tolerated by the intended target. The C6 position of the pyrrolotriazine ring can often be directed into a hydrophobic channel, and modifications here can significantly impact selectivity.[2]
Q3: How can I confirm that my inhibitor is engaging the intended target within a cellular context and not just in biochemical assays?
A3: This is a critical step to ensure that your compound's cellular effects are due to on-target activity. The Cellular Thermal Shift Assay (CETSA) is the gold-standard for confirming target engagement in intact cells. CETSA is based on the principle that a protein's thermal stability increases upon ligand binding. A shift in the melting curve of your target protein in the presence of your compound provides direct evidence of binding in a physiological setting.
Q4: I'm observing poor pharmacokinetic properties with my pyrrolotriazine inhibitor, which may exacerbate off-target effects. What strategies can I explore?
A4: Poor pharmacokinetics can lead to higher required doses, increasing the likelihood of off-target engagement. Here are two key strategies to consider:
-
Prodrug Approach: A prodrug strategy can improve solubility and other pharmacokinetic properties. This involves chemically modifying the active drug into an inactive form that is converted to the active compound in the body.
-
Targeted Delivery Systems: For highly potent compounds with persistent off-target issues, consider advanced delivery systems to concentrate the drug at the site of action:
-
Nanoparticle Formulation: Encapsulating your pyrrolotriazine compound in nanoparticles can improve its solubility, stability, and pharmacokinetic profile, potentially reducing systemic exposure and off-target toxicity.[4][5][6][7]
-
Antibody-Drug Conjugates (ADCs): If your target is a cell-surface protein, an ADC approach can be highly effective. This involves linking your potent pyrrolotriazine "payload" to a monoclonal antibody that specifically targets a tumor-associated antigen. This ensures that the cytotoxic agent is delivered directly to the cancer cells, minimizing exposure to healthy tissues.[8][9][10][11][12]
-
Medicinal Chemistry Approaches to Enhance Selectivity
The pyrrolotriazine scaffold offers several positions for chemical modification to fine-tune selectivity. Below is a summary of key structure-activity relationships (SAR) that can guide your optimization efforts.
| Position on Pyrrolotriazine Core | General Impact of Substitution | Examples and Key Considerations |
| C4-Aniline Group | Crucial for potency and can be modified to exploit selectivity pockets. | A bulky, lipophilic aniline group is often essential for potent dual HER1/HER2 inhibition.[2] Modifications here can be designed to fit into a specific lipophilic pocket of the target kinase that is absent or different in off-target kinases. |
| C5 Position | Can be directed into the ribose-phosphate pocket of the ATP-binding site. | Amino-substituted C5 groups can interact with conserved residues involved in phosphate binding. Targeting poorly conserved areas of this pocket with specific substitutions can yield potent and selective inhibitors.[13] |
| C6 Position | Can be extended into a hydrophobic channel leading to the protein surface. | This position is often solvent-exposed and can accommodate a wide range of substituents to improve both potency and pharmaceutical properties.[2] |
Scaffold Hopping: A Case Study with IRAK4 Inhibitors
A successful example of scaffold hopping to improve drug-like properties while maintaining potency involves the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
-
Initial Scaffold: A pyrrolopyrimidine series of IRAK4 inhibitors showed good potency but suffered from low permeability and high efflux.
-
Scaffold Hop: A scaffold hop to a pyrrolotriazine core was investigated.[1][3]
-
Rationale: The pyrrolotriazine scaffold has one less formal hydrogen bond donor and is more lipophilic, which was hypothesized to improve permeability.[1][3]
-
Outcome: The resulting pyrrolotriazine-based inhibitors demonstrated improved permeability and lower efflux, leading to the identification of promising in vivo tool compounds.[1][3][13]
Experimental Protocols
Accurate and robust experimental data is the foundation of a successful drug discovery program. Here are detailed, step-by-step protocols for two critical assays.
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of a pyrrolotriazine inhibitor against a panel of kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega's Kinase Selectivity Profiling Systems)[6][9]
-
Your pyrrolotriazine inhibitor
-
ADP-Glo™ Kinase Assay reagents
-
384-well plates
-
Multichannel pipettes or automated liquid handler
Procedure:
-
Compound Preparation: Prepare serial dilutions of your pyrrolotriazine inhibitor in the appropriate buffer.
-
Kinase and Substrate Preparation: Prepare working stocks of the kinases and their corresponding substrates/ATP as per the manufacturer's instructions.
-
Reaction Setup: In a 384-well plate, combine your inhibitor, the kinase, and the substrate/ATP mixture. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the reaction plate at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration. Plot the results to generate a selectivity profile.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm target engagement of your pyrrolotriazine inhibitor in intact cells.
Materials:
-
Cell line expressing the target kinase
-
Your pyrrolotriazine inhibitor
-
PBS (Phosphate-Buffered Saline) with protease inhibitors
-
Lysis buffer
-
PCR tubes
-
Thermal cycler
-
Western blotting reagents or other protein detection method
Procedure:
-
Cell Treatment: Treat cultured cells with your inhibitor or a vehicle control for a specified duration (e.g., 1-4 hours).
-
Cell Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble protein fraction.
-
Protein Quantification and Analysis: Quantify the amount of soluble target protein in each sample using Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathway Diagrams
Understanding the signaling context of your target kinase is crucial. Below are diagrams of two common pathways targeted by pyrrolotriazine inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation.
Caption: The VEGF/VEGFR signaling pathway, a critical driver of angiogenesis.
References
- 1. Optimization of permeability in a series of pyrrolotriazine inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in nanomaterial-based targeted drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Nanomaterials for Targeted Drug Delivery: Emerging Trends and Future Prospects in Nanodrug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody-Drug Conjugates with Pyrrole-Based KSP Inhibitors as the Payload Class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody-Drug Conjugates Bearing Pyrrolobenzodiazepine or Tubulysin Payloads Are Immunomodulatory and Synergize with Multiple Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Pharmacokinetic Properties of Pyrrolotriazine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolotriazine analogs. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the preclinical development of this important class of molecules. Pyrrolotriazines are privileged scaffolds in medicinal chemistry, frequently investigated as kinase inhibitors for oncology and other therapeutic areas.[1][2] However, like many small molecule kinase inhibitors, they can present significant pharmacokinetic (PK) challenges, including poor solubility, low permeability, and rapid metabolism, which can hinder their clinical translation.[3][4]
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. The guidance herein is grounded in established principles of drug metabolism and pharmacokinetics (DMPK) and supported by peer-reviewed literature to ensure scientific integrity.
I. Frequently Asked Questions (FAQs)
Q1: What are the critical first-pass in vitro ADME assays for a new series of pyrrolotriazine analogs?
A1: For any new chemical series, a foundational panel of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays is crucial for early risk assessment and to guide structure-activity relationship (SAR) studies.[5][6] This initial screening cascade helps to identify potential liabilities early in the drug discovery process, saving time and resources.[7]
Recommended Initial ADME Assay Cascade:
| ADME Property | Recommended In Vitro Assay | Purpose |
| Solubility | Kinetic and Thermodynamic Solubility Assays | To determine the aqueous solubility, which is critical for oral absorption.[6] |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | A high-throughput method to assess passive diffusion.[8] |
| Metabolic Stability | Human Liver Microsomes (HLM) Stability Assay | To evaluate the intrinsic clearance by cytochrome P450 (CYP450) enzymes.[6][9] |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) Assay | To determine the fraction of unbound drug, as only the unbound fraction is pharmacologically active.[6][8] |
This initial set of assays provides a snapshot of the compound's fundamental PK properties and helps prioritize which analogs to advance.
Q2: My pyrrolotriazine analog shows poor aqueous solubility. What are the most effective strategies to address this?
A2: Poor aqueous solubility is a common challenge for kinase inhibitors and can significantly limit oral bioavailability.[3][4] A multi-pronged approach involving both formulation and medicinal chemistry strategies is often necessary.
Strategies for Improving Solubility:
-
Salt Formation: For analogs with ionizable centers (e.g., basic nitrogen atoms), salt formation is a highly effective method to enhance solubility and dissolution rates.[10]
-
Co-solvents and Excipients: In early-stage in vitro and in vivo studies, the use of co-solvents (e.g., DMSO, PEG 400) and other formulation vehicles can be employed to dissolve the compound.[10][11]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, leading to improved dissolution.[10][12]
-
Medicinal Chemistry Approaches:
-
Introduce Polar Functional Groups: The strategic addition of polar groups (e.g., hydroxyl, amino) can increase hydrophilicity.
-
Breakdown of Crystallinity: Modifying the molecular structure to disrupt crystal packing can improve solubility.
-
Prodrugs: Designing a more soluble prodrug that is converted to the active compound in vivo is another viable strategy.[2]
-
Q3: My lead compound is rapidly metabolized in human liver microsomes. How do I identify the metabolic "soft spots" and improve stability?
A3: High metabolic clearance is a major hurdle for achieving adequate drug exposure. Identifying the sites of metabolism is the first step toward designing more stable analogs.
Workflow for Improving Metabolic Stability:
Caption: Workflow for identifying and addressing metabolic liabilities.
Common Metabolic Pathways for Pyrrolotriazines:
Pyrrolotriazine cores, being nitrogen-containing heterocycles, are susceptible to several metabolic transformations.[13][14][15]
-
CYP450-mediated Oxidation: This is a common metabolic pathway for many drugs.[16] For pyrrolotriazines, oxidation can occur on the pyrrole or triazine rings, or on substituent groups.
-
Aldehyde Oxidase (AO) Metabolism: Electron-deficient aromatic systems can be substrates for AO.[17]
-
Conjugation: Phase II metabolism, such as glucuronidation, can occur if the molecule has suitable functional groups (e.g., hydroxyls).[16]
Strategies to Block Metabolism:
-
Deuteration: Replacing a hydrogen atom with deuterium at a metabolically labile position can slow down metabolism due to the kinetic isotope effect.
-
Introduction of Electron-Withdrawing Groups: This can deactivate aromatic rings that are prone to oxidation.
-
Steric Shielding: Introducing bulky groups near a metabolic "soft spot" can hinder enzyme access.[18]
Q4: My compound has low permeability in the Caco-2 assay, suggesting poor absorption. What steps should I take?
A4: Low permeability across the intestinal epithelium is another factor that can limit oral bioavailability. The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal absorption.[8]
Troubleshooting Low Permeability:
-
Assess Efflux: A key reason for low apparent permeability can be active efflux by transporters like P-glycoprotein (P-gp). To investigate this, run a bidirectional Caco-2 assay.[19]
-
An efflux ratio (Papp B->A / Papp A->B) significantly greater than 2 suggests the compound is a substrate for an efflux transporter.
-
-
Strategies to Mitigate Efflux and Improve Permeability:
-
Reduce Polar Surface Area (PSA): High PSA is often associated with poor permeability. Modify the structure to reduce the number of hydrogen bond donors and acceptors.
-
Increase Lipophilicity: Increasing the LogP/LogD can improve passive diffusion, but a balance must be struck to maintain solubility.
-
Scaffold Hopping: In some cases, modifying the core scaffold can alter its interaction with efflux transporters. For example, replacing a pyrrolopyrimidine with a pyrrolotriazine has been shown to improve permeability by reducing the number of hydrogen bond donors.[20][21]
-
II. Troubleshooting Guides
Problem 1: High Inter-experimental Variability in ADME Assays
Symptoms: Inconsistent results for the same compound across different assay runs.
Possible Causes & Troubleshooting Steps:
-
Compound Solubility Issues: The compound may be precipitating in the assay buffer.
-
Troubleshooting: Visually inspect for precipitation. Lower the compound concentration. Use a formulation with co-solvents if appropriate for the assay.
-
-
Inconsistent Cell Culture Conditions: For cell-based assays (e.g., Caco-2, hepatocytes), variations in cell passage number, seeding density, or culture medium can affect results.[22]
-
Troubleshooting: Adhere to strict, standardized cell culture protocols. Regularly check cell monolayer integrity.
-
-
Pipetting Errors: Inaccurate dispensing of the compound or reagents.
-
Troubleshooting: Calibrate pipettes regularly. Use automated liquid handlers for high-throughput screening.
-
Problem 2: Discrepancy Between In Vitro and In Vivo Pharmacokinetic Data
Symptoms: A compound with a promising in vitro ADME profile (e.g., good metabolic stability, high permeability) exhibits poor oral bioavailability in animal models.
Possible Causes & Troubleshooting Steps:
-
High First-Pass Metabolism: The in vitro systems (e.g., HLM) may not fully capture the extent of first-pass metabolism in the liver and gut wall.
-
Troubleshooting: Use assays with higher metabolic competence, such as cryopreserved human hepatocytes.[6] Conduct in vivo studies with both oral and intravenous administration to determine absolute bioavailability and clearance mechanisms.
-
-
Poor Solubility in Gastrointestinal Fluids: The compound may be soluble in the assay buffer but not in the complex environment of the gut.
-
Troubleshooting: Perform solubility and stability studies in simulated gastric and intestinal fluids (SGF and SIF).[9]
-
-
Involvement of Transporters Not Captured In Vitro: Uptake or efflux transporters in the gut wall or liver that were not assessed in vitro may be playing a significant role.
-
Troubleshooting: Use a broader panel of in vitro transporter assays (e.g., for BCRP, OATPs) based on the compound's structure and properties.[6]
-
Problem 3: Unexpected Toxicity in Cell-Based Assays
Symptoms: Cell death or signs of stress in cell-based ADME assays at concentrations where the compound is expected to be non-toxic.
Possible Causes & Troubleshooting Steps:
-
Off-Target Pharmacological Effects: The compound may have unintended biological activities.
-
Troubleshooting: Profile the compound against a panel of off-target proteins (e.g., safety pharmacology panel).
-
-
Formation of Reactive Metabolites: The compound may be metabolized to a reactive species that is toxic to the cells.
-
Troubleshooting: Conduct reactive metabolite trapping studies using glutathione (GSH) in liver microsome incubations.
-
-
Excipient Toxicity: The vehicle used to dissolve the compound (e.g., high concentrations of DMSO) may be causing toxicity.
-
Troubleshooting: Run a vehicle control to assess the toxicity of the formulation itself. Lower the concentration of the organic solvent.
-
III. Experimental Protocols
Protocol: Human Liver Microsome (HLM) Stability Assay
Objective: To determine the rate of metabolic clearance of a pyrrolotriazine analog by CYP450 enzymes.
Materials:
-
Test compound (pyrrolotriazine analog)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, HLM, and the test compound. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Experimental workflow for the HLM stability assay.
IV. Conclusion
Improving the pharmacokinetic properties of pyrrolotriazine analogs is a complex, multi-parameter optimization challenge that requires a systematic and data-driven approach. By leveraging a well-designed cascade of in vitro ADME assays, researchers can identify potential liabilities early and make informed decisions to guide medicinal chemistry efforts. This technical support guide provides a framework for troubleshooting common issues and implementing robust experimental protocols. Remember that a holistic understanding of the interplay between a compound's physicochemical properties and its interaction with biological systems is paramount for the successful development of new therapeutics.
V. References
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from --INVALID-LINK--
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). ADME/Tox Support—Troubleshooting. Retrieved from --INVALID-LINK--
-
Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from --INVALID-LINK--
-
PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from --INVALID-LINK--
-
Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved from --INVALID-LINK--
-
Molecules. (2021). Pyrrolo[2,1-f][5][6][7]triazine: a promising fused heterocycle to target kinases in cancer therapy. Retrieved from --INVALID-LINK--
-
Herbrink, M., et al. (2015). Variability in bioavailability of small molecular tyrosine kinase inhibitors. Cancer Treatment Reviews, 41(5), 413-422. Retrieved from --INVALID-LINK--
-
Bioorganic & Medicinal Chemistry Letters. (2011). Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors. Retrieved from --INVALID-LINK--
-
Bioorganic & Medicinal Chemistry Letters. (2015). Synthesis and evaluation of pyrrolotriazine based molecules as PI3 kinase inhibitors. Retrieved from --INVALID-LINK--
-
Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Variability in bioavailability of small molecular tyrosine kinase inhibitors. Retrieved from --INVALID-LINK--
-
PharmaBlock. (n.d.). Pyrrolotriazines in Drug Discovery. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors | Request PDF. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of Permeability in a Series of Pyrrolotriazine Inhibitors of IRAK4 | Request PDF. Retrieved from --INVALID-LINK--
-
Journal of Medicinal Chemistry. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Drug Discovery & Development Support Center. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Improving the ADME Properties of CSV0C018875. Retrieved from --INVALID-LINK--
-
Bioorganic & Medicinal Chemistry. (2018). Optimization of permeability in a series of pyrrolotriazine inhibitors of IRAK4. Retrieved from --INVALID-LINK--
-
Patsnap. (2025). What are common issues in in vitro ADME assays?. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2021). CHAPTER 9: Nitrogen Heterocycles. Retrieved from --INVALID-LINK--
-
PharmaBlock. (n.d.). Pyrrolotriazines in Drug Discovery. Retrieved from --INVALID-LINK--
-
Molecules. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from --INVALID-LINK--
-
Cancers. (2023). Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice. Retrieved from --INVALID-LINK--
-
International Journal of Molecular Sciences. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications. Retrieved from --INVALID-LINK--
-
Molecules. (2021). Bioactive pyrrole-based compounds with target selectivity. Retrieved from --INVALID-LINK--
-
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from --INVALID-LINK--
-
RSC Advances. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from --INVALID-LINK--
-
International Journal of Bio-Pharma Research. (2022). COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Metabolism. Retrieved from --INVALID-LINK--
-
Asian Journal of Chemistry. (2010). Quantitative Structure-Activity Relationship Study on Pyrrolotriazine Derivatives as Met Kinase Inhibitors. Retrieved from --INVALID-LINK--
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from --INVALID-LINK--
-
Journal of Pharmaceutical Sciences. (2012). Solubility and dissolution enhancement strategies: current understanding and recent trends. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Bioactive Pyrrolo[2,1-f][5][6][7]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Retrieved from --INVALID-LINK--
-
JETIR. (n.d.). "A COMPREHENSIVE REVIEW ON SOLUBILITY ENHANCEMENT STRATEGIES FOR POORLY WATER-SOLUBLE DRUGS". Retrieved from --INVALID-LINK--
-
Pharmaceutics. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. Retrieved from --INVALID-LINK--
-
Bioorganic & Medicinal Chemistry Letters. (2001). Structure-activity relationships of pyrroloquinazolines as thrombin receptor antagonists. Retrieved from --INVALID-LINK--
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 6. criver.com [criver.com]
- 7. In Vitro ADME Assays [conceptlifesciences.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. wjbphs.com [wjbphs.com]
- 12. jetir.org [jetir.org]
- 13. books.rsc.org [books.rsc.org]
- 14. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 15. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hyphadiscovery.com [hyphadiscovery.com]
- 17. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nedmdg.org [nedmdg.org]
- 19. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Optimization of permeability in a series of pyrrolotriazine inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ADME/Tox Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: The Rise of Pyrrolo[2,1-f]triazines
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors has led to the exploration of a vast chemical space. Kinase inhibitors have revolutionized oncology by targeting the dysregulated signaling pathways that drive tumor growth and survival.[1] Central to the design and efficacy of these inhibitors is the core chemical structure, or scaffold, upon which they are built. This guide provides a comprehensive comparison of the emerging 2,4-dichloro-6-nitropyrrolo[2,1-f]triazine scaffold against other well-established kinase inhibitor scaffolds. Through a detailed analysis of experimental data, we will explore the unique advantages and therapeutic potential of this promising new chemical entity.
The Privileged Scaffold: Introducing Pyrrolo[2,1-f]triazine
The pyrrolo[2,1-f][1][2][3]triazine system is a fused heterocyclic scaffold that has garnered significant attention as a "privileged" structure in medicinal chemistry.[4] This designation stems from its ability to serve as a versatile template for the development of inhibitors against a wide array of kinase targets.[2] Its unique arrangement of nitrogen atoms allows for crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, mimicking the binding modes of well-established scaffolds like quinazoline.[1] The inherent modularity of the pyrrolo[2,1-f]triazine core, particularly with reactive sites at the 2 and 4 positions, provides a facile platform for synthetic elaboration to optimize potency and selectivity.
The 2,4-dichloro-6-nitropyrrolo[2,1-f]triazine derivative serves as a key intermediate in the synthesis of a diverse library of kinase inhibitors. The chloro-substituents at the 2 and 4 positions are amenable to nucleophilic substitution, allowing for the introduction of various side chains to target different kinases. The nitro group at the 6-position can also be modified or may contribute to the overall electronic properties of the molecule.
A Comparative Analysis of Kinase Inhibitor Scaffolds
To understand the unique position of the pyrrolo[2,1-f]triazine scaffold, it is essential to compare it with other prominent kinase inhibitor scaffolds that have led to FDA-approved drugs.
Quinazoline Scaffold
The quinazoline scaffold is arguably one of the most successful frameworks for kinase inhibitors, forming the core of drugs like Gefitinib (Iressa®) and Erlotinib (Tarceva®), which target the Epidermal Growth Factor Receptor (EGFR).[5][6] The quinazoline core acts as a hinge-binding motif, with the N1 and N3 atoms forming critical hydrogen bonds within the ATP-binding site.
Pyrimidine Scaffold
The pyrimidine scaffold is another highly prevalent core in kinase inhibitors, found in drugs such as Imatinib (Gleevec®) and Dasatinib (Sprycel®). Its smaller size and diverse substitution patterns allow for the targeting of a broad range of kinases.
Pyrazole Scaffold
The pyrazole scaffold is a five-membered heterocyclic ring that has been successfully employed in the design of inhibitors for kinases such as p38 MAP kinase and Aurora kinases. The pyrazole core can be readily synthesized and modified to achieve high potency and selectivity.
Performance Snapshot: A Data-Driven Comparison
The true measure of a kinase inhibitor scaffold lies in its performance in biochemical and cellular assays. The following tables provide a comparative summary of the inhibitory activity (IC50 values) of representative compounds from each scaffold class against a panel of key oncogenic kinases. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in assay conditions. The data presented here is curated from multiple sources to provide a representative overview.
Table 1: Comparative Inhibitory Activity (IC50, nM) of Kinase Inhibitor Scaffolds Against Receptor Tyrosine Kinases
| Kinase Target | Pyrrolo[2,1-f]triazine Derivative | Quinazoline (Gefitinib) | Pyrimidine (Dasatinib) | Pyrazole Derivative |
| EGFR | 0.04 µM[2] | 2-37 nM | 30 nM | >10,000 nM |
| VEGFR-2 | 5.0 ± 0.5 nM[2] | 1,000-10,000 nM | 0.8 nM | 100-1,000 nM |
| c-Met | 2.3 ± 0.1 nM[2] | >10,000 nM | 18 nM | 50-500 nM |
| ALK | 10 ± 2 nM[2] | >10,000 nM | 30 nM | 100-1,000 nM |
| IGF-1R | 1137 ± 398 nM[2] | >10,000 nM | 2 nM | >1,000 nM |
Table 2: Comparative Inhibitory Activity (IC50, nM) of Kinase Inhibitor Scaffolds Against Non-Receptor Tyrosine and Serine/Threonine Kinases
| Kinase Target | Pyrrolo[2,1-f]triazine Derivative | Quinazoline (Gefitinib) | Pyrimidine (Dasatinib) | Pyrazole Derivative |
| JAK2 | Potent activity reported[2] | >10,000 nM | 13 nM | 1-10 nM |
| p38α MAP Kinase | Potent activity reported | >10,000 nM | 220 nM | 10-100 nM |
| Src | - | >10,000 nM | 0.55 nM | 100-1,000 nM |
| Abl | - | >10,000 nM | <1 nM | >1,000 nM |
Note: The IC50 values are sourced from various publications and should be interpreted as representative values. Direct comparisons should be made with caution due to potential variations in experimental conditions.
From the data, it is evident that the pyrrolo[2,1-f]triazine scaffold demonstrates remarkable versatility, with potent activity against a range of receptor tyrosine kinases, including EGFR, VEGFR-2, c-Met, and ALK.[2] This multi-targeting capability is a significant advantage in cancer therapy, where tumors often develop resistance through the activation of alternative signaling pathways. While quinazolines like gefitinib are highly potent against EGFR, their activity against other kinases is limited. Pyrimidine-based inhibitors like dasatinib exhibit broad-spectrum activity but can also lead to off-target effects. The pyrrolo[2,1-f]triazine scaffold appears to offer a balance of potent, multi-targeted activity that can be fine-tuned through chemical modification.
Delving into the Mechanism: Signaling Pathways and Inhibition
The efficacy of these kinase inhibitors is rooted in their ability to disrupt specific cellular signaling pathways that are hijacked by cancer cells to promote their growth and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration. Inhibitors targeting EGFR block these downstream signals.
References
- 1. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brimr.org [brimr.org]
- 4. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening Ultra-Large Encoded Compound Libraries Leads to Novel Protein–Ligand Interactions and High Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Structure-Activity Relationship of 6-Nitro-Pyrrolotriazine Derivatives: A Comparative Guide Based on Analogous Scaffolds
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals seeking a comprehensive guide on the structure-activity relationship (SAR) of 6-nitro-pyrrolotriazine derivatives will find a notable scarcity of publicly available data. Despite the a significant interest in the broader pyrrolotriazine scaffold as a source of potent kinase inhibitors, specific details regarding the influence of a 6-nitro substitution remain largely confined to proprietary research. This guide, therefore, navigates the available scientific literature to provide a comparative analysis based on analogous nitro-substituted heterocyclic compounds and the general SAR of pyrrolotriazines, offering valuable insights for researchers in this domain.
The Pyrrolotriazine Scaffold: A Privileged Core in Kinase Inhibition
The pyrrolo[2,1-f][1][2]triazine core is a well-established pharmacophore in the development of kinase inhibitors. Its fused heterocyclic structure serves as a versatile template for designing molecules that can effectively target the ATP-binding site of various kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.
Numerous studies have explored the SAR of pyrrolotriazine derivatives, revealing key positions on the scaffold where modifications can significantly impact potency, selectivity, and pharmacokinetic properties. These derivatives have shown promise as inhibitors of a range of kinases, including:
-
p38 MAP Kinase: Involved in inflammatory responses.
-
Phosphoinositide 3-kinases (PI3Ks): Central to cell growth and survival pathways.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR): Key regulators of angiogenesis.[3]
-
Met Kinase: Implicated in tumor cell migration and invasion.[3]
-
Janus Kinases (JAKs): Crucial for cytokine signaling.
The Nitro Group: A Modulator of Activity and a Synthetic Handle
The introduction of a nitro group onto a pharmacologically active scaffold can have profound effects on its biological profile. The strong electron-withdrawing nature of the nitro group can alter the electronic distribution of the entire molecule, influencing its binding affinity to the target protein. Furthermore, the nitro group can serve as a crucial synthetic intermediate, readily reduced to an amino group, which can then be further functionalized to explore a wider chemical space and optimize drug-like properties.
Comparative Analysis: Insights from 6-Nitroquinazolines
The 6-nitroquinazoline core has been extensively studied, particularly in the context of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. This research provides a valuable surrogate for understanding the potential role of the 6-nitro group in the pyrrolotriazine series.
Key SAR observations from 6-nitroquinazoline derivatives include:
-
Enhanced Potency: The presence of the 6-nitro group has been associated with increased inhibitory activity against certain kinases. This is often attributed to its ability to form key hydrogen bonds or other electrostatic interactions within the kinase active site.
-
Modulation of Selectivity: The electronic influence of the nitro group can alter the binding preferences of the molecule for different kinases, potentially leading to more selective inhibitors.
-
A Platform for Further Modification: The reduction of the 6-nitro group to a 6-amino group provides a versatile point for derivatization. This has been a successful strategy in optimizing the potency and pharmacokinetic profile of many kinase inhibitors. For instance, the 6-amino group can be acylated or coupled with various side chains to probe for additional binding interactions.
Based on these observations, it is plausible that a 6-nitro group on the pyrrolotriazine scaffold could similarly enhance potency and provide a critical handle for further chemical exploration.
Hypothetical Structure-Activity Relationship of 6-Nitro-Pyrrolotriazine Derivatives
Extrapolating from the known SAR of general pyrrolotriazine kinase inhibitors and the influence of the nitro group in analogous systems, we can propose a hypothetical SAR for 6-nitro-pyrrolotriazine derivatives.
Table 1: Postulated Impact of Substitutions on the 6-Nitro-Pyrrolotriazine Scaffold
| Position of Substitution | Type of Substituent | Postulated Effect on Activity | Rationale |
| C4 | Small, hydrophobic groups | Potentially increase potency | This position often interacts with the hydrophobic region of the ATP-binding pocket. |
| Hydrogen bond donors/acceptors | May enhance binding affinity | Formation of specific hydrogen bonds with hinge region residues is critical for many kinase inhibitors. | |
| C5 | Bulky aromatic or heteroaromatic groups | Could improve selectivity and potency | This position often extends towards the solvent-exposed region, allowing for tailored interactions. |
| C7 | Various substituents | Can modulate solubility and cell permeability | Modifications at this position can be used to fine-tune pharmacokinetic properties. |
| 6-Nitro Group | Electron-withdrawing group | May increase intrinsic potency | Alters the electronic properties of the core, potentially enhancing binding. |
| Reduction to 6-amino and further derivatization | Opportunity for significant potency and selectivity gains | Allows for the introduction of diverse chemical functionalities to probe for new interactions. |
Experimental Protocols: A Generalized Approach
While specific protocols for the synthesis and evaluation of 6-nitro-pyrrolotriazine derivatives are scarce, a general workflow can be outlined based on established methods for related compounds.
General Synthetic Scheme
The synthesis of 6-nitro-pyrrolotriazine derivatives would likely involve a multi-step sequence. A plausible, though not explicitly documented, approach is illustrated below. The key challenge lies in the selective nitration of the pyrrolotriazine core at the 6-position, which may require careful optimization of reaction conditions.
Caption: Generalized synthetic workflow for 6-nitro-pyrrolotriazine derivatives.
Kinase Inhibition Assay
The biological evaluation of these compounds would primarily involve in vitro kinase inhibition assays.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Kinase Reaction Setup: In a microplate, combine the kinase enzyme, a fluorescently-labeled peptide substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the wells. Include positive (known inhibitor) and negative (vehicle) controls.
-
Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence polarization or luminescence-based assays.
-
Data Analysis: Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Future Directions and a Call for Open Research
The limited availability of public data on the SAR of 6-nitro-pyrrolotriazine derivatives presents a significant hurdle for academic and independent researchers. The potential of this scaffold, suggested by the activity of related compounds, warrants further investigation. A more open approach to sharing preliminary findings and negative results would undoubtedly accelerate progress in this area. Future research should focus on:
-
Development of robust synthetic routes for the regioselective nitration of the pyrrolotriazine core.
-
Systematic exploration of substitutions at various positions of the 6-nitro-pyrrolotriazine scaffold to build a comprehensive SAR dataset.
-
Publication of both positive and negative results to provide a more complete picture of the therapeutic potential of this compound class.
References
A Comparative Guide to the Cellular Activity of 2,4,6-Trisubstituted Pyrrolo[2,1-f][triazine] Derivatives
Introduction: The Privileged Pyrrolo[2,1-f][triazine] Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyrrolo[2,1-f][1][2][3]triazine core is a prime example of such a scaffold, demonstrating a remarkable versatility that has led to the development of potent kinase inhibitors, antiviral agents, and cytotoxic compounds.[4][5] This guide provides a comparative analysis of the cellular activities of various derivatives synthesized from the versatile, albeit challenging, starting material: 2,4-dichloro-6-nitropyrrolo[2,1-f]triazine . The strategic placement of reactive chloro groups at the 2 and 4 positions, coupled with a modifiable nitro group at the 6-position, renders this molecule a powerful precursor for generating diverse chemical libraries with a wide spectrum of biological activities.
This document will delve into the cellular performance of key derivatives, compare their efficacy against established alternatives, and provide detailed experimental protocols to support the presented data. The focus will be on elucidating the structure-activity relationships that govern the therapeutic potential of this promising class of compounds.
Comparative Cellular Efficacy: A Multi-Target Landscape
The true power of the 2,4-dichloro-6-nitropyrrolo[2,1-f]triazine scaffold lies in its capacity to serve as a template for inhibitors of multiple, therapeutically relevant cellular targets. By strategically modifying the substituents at the 2, 4, and 6 positions, researchers have developed compounds with potent and often selective activity against various protein kinases implicated in cancer and other diseases.
Targeting Receptor Tyrosine Kinases: A Pillar of Anticancer Therapy
A significant body of research has focused on developing pyrrolo[2,1-f]triazine derivatives as inhibitors of receptor tyrosine kinases (RTKs), which are crucial regulators of cell growth, proliferation, and survival.[1]
One of the key areas of investigation has been the dual inhibition of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two RTKs that play pivotal roles in tumor growth, angiogenesis, and metastasis.[6] A series of pyrrolo[1,2-f][1][2][3]triazine derivatives have been synthesized and shown to exhibit potent inhibitory activity against both kinases.[6] For instance, compound 27a from this series demonstrated impressive enzymatic and cellular activity.[6]
Table 1: Comparative in vitro activity of a lead pyrrolo[2,1-f]triazine derivative against c-Met and VEGFR-2. [6]
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) | BaF3-TPR-Met Cellular IC50 (nM) | HUVEC-VEGFR2 Cellular IC50 (nM) |
| 27a | 2.3 ± 0.1 | 5.0 ± 0.5 | 0.71 ± 0.16 | 37.4 ± 0.311 |
The data clearly indicates that derivatives of the pyrrolo[2,1-f]triazine scaffold can be potent dual inhibitors of c-Met and VEGFR-2 at the nanomolar level. The high potency observed in the BaF3-TPR-Met cell line, which is dependent on c-Met signaling, underscores the cellular efficacy of these compounds.[6]
Another critical target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR).[1] Pyrrolo[2,1-f]triazine-based compounds have been developed as potent inhibitors of both wild-type and mutant forms of EGFR, which is of significant interest for overcoming drug resistance in non-small cell lung cancer and other malignancies.
Modulating Intracellular Signaling: The PI3K Pathway
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many cancers.[2] The pyrrolo[2,1-f][1][2][3]triazine scaffold has been successfully utilized to develop selective inhibitors of PI3K isoforms. Specifically, a series of 6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine derivatives have shown potent and selective activity against the p110α and p110δ isoforms of PI3K.[2]
Table 2: In vitro inhibitory activity of a representative 6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine derivative against PI3K isoforms. [2]
| Compound | PI3Kα (p110α) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) |
| 45 | 122 | 119 | 1293 | 663 |
The data for compound 45 highlights the potential for achieving isoform selectivity within the PI3K family, which is crucial for minimizing off-target effects and improving the therapeutic index of these inhibitors.[2]
Antiviral and Cytotoxic Potential
Beyond their role as kinase inhibitors, pyrrolo[2,1-f][1][2][3]triazine derivatives have also demonstrated promising antiviral and general cytotoxic activities. A study on 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines revealed compounds with significant activity against the influenza A virus (H1N1).[3] The lead compound from this study, dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate, exhibited an IC50 of 4 µg/mL with a high selectivity index of 188, suggesting a favorable therapeutic window.[3]
Experimental Methodologies: A Guide to Reproducible Science
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed protocols for key cellular assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: c-Met)
This protocol outlines a typical procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human c-Met kinase (e.g., from Millipore).
-
ATP (Adenosine triphosphate).
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well white plates.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 50 nL of the compound solution to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the c-Met enzyme and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., BaF3-TPR-Met).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well clear-bottom plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the mechanism of action of these compounds, it is helpful to visualize the signaling pathways they target.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of pyrrolo[2,1-f]triazine derivatives.
Conclusion and Future Directions
The 2,4-dichloro-6-nitropyrrolo[2,1-f]triazine scaffold is a gateway to a rich and diverse chemical space with significant therapeutic potential. The derivatives synthesized from this starting material have demonstrated potent and, in some cases, selective inhibition of key cellular targets, particularly protein kinases involved in cancer. The comparative data presented in this guide highlights the promise of this compound class and provides a foundation for further drug discovery efforts.
Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the full spectrum of their biological activities, including their potential as antiviral and anti-inflammatory agents, could unveil new therapeutic applications for this versatile scaffold. The continued exploration of the structure-activity relationships of pyrrolo[2,1-f]triazine derivatives will undoubtedly lead to the development of novel and effective therapeutic agents for a range of human diseases.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrrolo[2,1-f]triazine-Based Inhibitors in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the pyrrolo[2,1-f]triazine scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors. This guide provides an in-depth comparison of the performance of these inhibitors in preclinical xenograft models, offering a critical analysis of their efficacy against established and alternative therapies. We will delve into the mechanistic rationale behind their use, present supporting experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Rise of the Pyrrolo[2,1-f]triazine Scaffold: A Versatile Kinase Inhibitor
The pyrrolo[2,1-f]triazine core is a nitrogen-rich heterocyclic system that has demonstrated remarkable versatility in targeting a range of kinases implicated in cancer progression.[1] Its unique structure allows for diverse substitutions, enabling the development of highly selective and potent inhibitors against key oncogenic drivers. This guide will focus on the in vivo performance of several notable pyrrolo[2,1-f]triazine-based inhibitors in xenograft models, providing a comparative analysis of their anti-tumor activity.
Comparative Efficacy in Xenograft Models: A Head-to-Head Analysis
The true measure of a preclinical cancer therapeutic lies in its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, provide a crucial platform for evaluating the in vivo efficacy of novel inhibitors. Here, we compare the performance of prominent pyrrolo[2,1-f]triazine-based inhibitors against relevant alternatives.
Avapritinib: A New Standard in GIST?
Avapritinib, a potent inhibitor of KIT and PDGFRA kinases, has shown significant promise in the treatment of gastrointestinal stromal tumors (GIST).[2][3] In patient-derived xenograft (PDX) models of GIST with various KIT mutations, avapritinib has demonstrated superior or equal antitumor activity compared to the standard-of-care imatinib.[4][5]
In a GIST PDX model with KIT exon 11 and 17 mutations (UZLX-GIST9), avapritinib's anti-tumor effects were significantly better than both imatinib and another approved therapy, regorafenib.[4] For GISTs harboring the PDGFRA D842V mutation, which confers resistance to imatinib, avapritinib has shown remarkable efficacy, with in vitro studies indicating an IC50 value approximately 3000 times lower than that of imatinib.[3][6]
Table 1: Comparative Efficacy of Avapritinib in GIST Xenograft Models [4][5]
| Xenograft Model (Mutation) | Treatment Group | Dosage | Tumor Growth Inhibition (TGI) / Outcome |
| UZLX-GIST9 (KIT exon 11+17) | Avapritinib | 10 and 30 mg/kg/day | Superior to imatinib and regorafenib |
| UZLX-GIST3 (KIT exon 11) | Avapritinib | 10, 30, and 100 mg/kg/day | Equal to imatinib |
| UZLX-GIST2B (KIT exon 9) | Avapritinib | 10, 30, and 60 mg/kg/day | Superior to imatinib |
Brivanib (BMS-582664): A Dual VEGFR-2/FGFR-1 Inhibitor in Hepatocellular Carcinoma
Brivanib, a pyrrolo[2,1-f]triazine derivative, is a potent dual inhibitor of VEGFR-2 and FGFR-1. In preclinical xenograft models of hepatocellular carcinoma (HCC), brivanib has demonstrated significant anti-tumor activity.[7][8] A head-to-head phase III clinical trial (BRISK-FL) compared brivanib with sorafenib, a standard first-line therapy for advanced HCC. The study found that while brivanib did not meet the primary endpoint of overall survival non-inferiority to sorafenib, both agents exhibited similar anti-tumor activity based on secondary endpoints like time to progression and response rates.[7][9][10][11] However, brivanib was generally less well-tolerated than sorafenib.[7][10]
Table 2: Brivanib vs. Sorafenib in Advanced HCC (BRISK-FL Study) [7][10]
| Parameter | Brivanib | Sorafenib |
| Median Overall Survival | 9.5 months | 9.9 months |
| Median Time to Progression | 4.2 months | 4.1 months |
| Objective Response Rate | 12% | 9% |
BMS-754807: Targeting the IGF-1R/InsR Axis in Breast Cancer
BMS-754807 is a dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR). In preclinical models of estrogen-dependent breast cancer, BMS-754807 has shown synergistic anti-proliferative effects when combined with hormonal agents like letrozole and tamoxifen.[12] In vivo studies demonstrated that the combination therapy led to tumor regressions that were not achieved with single-agent treatments.[12] When compared to another dual IGF-1R/IR inhibitor, OSI-906, BMS-754807 generally elicited a more effective antiproliferative effect in various cancer cell lines.[13] Several cell lines resistant to OSI-906 remained sensitive to BMS-754807, suggesting potential off-target effects contributing to its broader activity.[13][14]
Dual c-Met/VEGFR-2 Pyrrolo[2,1-f]triazine-Based Inhibitors
The co-activation of c-Met and VEGFR-2 signaling pathways is a known mechanism of tumor progression and resistance to anti-angiogenic therapies. Several pyrrolo[2,1-f]triazine-based inhibitors have been developed to dually target these kinases.[15][16][17] For instance, foretinib, a multi-kinase inhibitor targeting c-Met and VEGFR-2, has shown efficacy in preclinical models of gastric cancer, particularly when combined with chemotherapy like nanoparticle paclitaxel (NPT).[18] In xenograft models, the combination of foretinib and NPT resulted in additive anti-tumor effects and significantly improved survival in a peritoneal dissemination model.[18]
Pyrrolo[2,1-f]triazine-Based ALK Inhibitors
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the experimental basis for these findings, the following diagrams illustrate the key signaling pathways targeted by these inhibitors and a generalized workflow for a xenograft study.
Targeted Signaling Pathways
Caption: Targeted signaling pathways of various pyrrolo[2,1-f]triazine-based inhibitors.
Generalized Xenograft Study Workflow
Caption: A generalized workflow for a subcutaneous tumor xenograft study.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of xenograft studies, a detailed and standardized protocol is essential. The following is a comprehensive, step-by-step methodology for a typical subcutaneous xenograft study.
Protocol: Subcutaneous Tumor Xenograft Model in Immunodeficient Mice
1. Cell Culture and Preparation:
-
Cell Line Selection: Choose a human tumor cell line relevant to the cancer type being studied.
-
Cell Culture: Culture the cells in their recommended complete medium in a sterile environment. Ensure cells are in the logarithmic growth phase and are free from contamination.
-
Harvesting: When cells reach 70-80% confluency, harvest them using a standard trypsinization protocol.
-
Washing and Counting: Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer. Assess cell viability using a trypan blue exclusion assay.
-
Resuspension: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection. For some cell lines, resuspending in a 1:1 mixture with Matrigel® can improve tumor engraftment.
2. Animal Handling and Implantation:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice), typically 4-6 weeks old. Allow for a 3-5 day acclimatization period upon arrival.
-
Anesthesia: Anesthetize the mice using an approved method (e.g., isoflurane inhalation).
-
Injection Site Preparation: Shave the injection site (usually the flank) and sterilize the area with 70% ethanol and/or an iodine solution.
-
Subcutaneous Injection: Using a 1-cc syringe with a 27- or 30-gauge needle, inject the prepared cell suspension (typically 100-200 µL containing 1-10 million cells) subcutaneously into the flank of the mouse.
3. Tumor Growth Monitoring and Treatment:
-
Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.
-
Randomization: When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the pyrrolo[2,1-f]triazine-based inhibitor and the vehicle control according to the planned dosage and schedule (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor the mice daily for signs of toxicity, including changes in body weight, appetite, and overall behavior.
4. Endpoint and Data Analysis:
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or when signs of significant morbidity are observed.
-
Tumor Excision: At the endpoint, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
-
Data Analysis: Analyze the tumor growth data to determine the tumor growth inhibition (TGI). Perform statistical analysis to assess the significance of the differences between the treatment and control groups.
Conclusion
The pyrrolo[2,1-f]triazine scaffold has proven to be a highly valuable framework for the development of potent and selective kinase inhibitors. As demonstrated in numerous xenograft studies, these compounds exhibit significant anti-tumor activity against a range of cancers, often outperforming or showing comparable efficacy to established therapies. This guide provides a comparative overview of their in vivo performance, supported by experimental data and detailed protocols, to aid researchers in the ongoing development and evaluation of this promising class of anti-cancer agents. The continued exploration of this versatile scaffold holds great promise for the future of targeted cancer therapy.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myosin light chain kinase inhibition potentiates the anti-tumor effects of avapritinib in PDGFRA D842V-mutant gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avapritinib in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 4. Robust Activity of Avapritinib, Potent and Highly Selective Inhibitor of Mutated KIT, in Patient-derived Xenograft Models of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Robust Activity of Avapritinib, Potent and Highly Selective Inhibitor of Mutated KIT, in Patient-derived Xenograft Models of Gastrointestinal Stromal Tumors | Semantic Scholar [semanticscholar.org]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. ascopubs.org [ascopubs.org]
- 8. Treatment with Brivanib alaninate as a second-line monotherapy after Sorafenib failure in hepatocellular carcinoma: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. Brivanib versus sorafenib as first-line therapy in patients with unresectable, advanced hepatocellular carcinoma: results from the randomized phase III BRISK-FL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. In Silico Analysis of Triamterene as a Potential Dual Inhibitor of VEGFR-2 and c-Met Receptors | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ALK inhibitor PF02341066 (crizotinib) increases sensitivity to radiation in non-small cell lung cancer expressing EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Studies of Pyrrolotriazine Analogs as Potential Inhibitors of the Epidermal Growth Factor Receptor (EGFR)
A Senior Application Scientist's Guide to In Silico Hit Identification and Optimization
Introduction: Targeting EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a pivotal signaling protein that governs critical cellular processes such as proliferation, differentiation, and survival.[1][2] Under normal physiological conditions, its activity is tightly regulated. However, aberrant EGFR activation, through overexpression or mutation, is a hallmark of many epithelial cancers, including non-small-cell lung cancer (NSCLC), colorectal, and head and neck cancers.[1] This dysregulation leads to uncontrolled cell growth and tumor progression, making EGFR a prime and validated target for cancer therapy.[1][3]
Small molecule tyrosine kinase inhibitors (TKIs) that compete with adenosine triphosphate (ATP) at the receptor's catalytic site have emerged as a successful class of anti-cancer agents.[1] Within this landscape, the pyrrolo[2,1-f][4][5][6]triazine scaffold has been identified as a versatile and promising template for the development of potent kinase inhibitors.[5][7][8] These compounds can be strategically modified to target the ATP-binding pocket, offering opportunities for developing highly selective and effective EGFR inhibitors.[5]
This guide provides a comprehensive overview of a comparative molecular docking workflow designed to evaluate a series of novel pyrrolotriazine analogs against the EGFR kinase domain. We will delve into the causality behind each experimental step, from protein preparation to the validation of the docking protocol, and interpret the resulting data to derive meaningful structure-activity relationships (SAR). Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of small molecules, thereby rationalizing the design of new drugs and prioritizing candidates for synthesis and biological evaluation.[9][10]
Methodology: A Validated Protocol for Comparative Docking
The credibility of any in silico study hinges on a robust and validated methodology. The following protocol outlines a self-validating system for assessing the binding potential of pyrrolotriazine analogs to the EGFR ATP-binding site.
Experimental Workflow Diagram
Caption: Workflow for the comparative docking of pyrrolotriazine analogs against EGFR.
Step 1: Protein Structure Preparation
-
Retrieval: The three-dimensional crystal structure of the EGFR kinase domain co-crystallized with the inhibitor erlotinib (PDB ID: 1M17) was obtained from the Protein Data Bank.[10] This specific structure is chosen because it provides a clear reference for the active conformation of the binding site with a known inhibitor.
-
Preparation: Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), the protein structure was prepared for docking. This is a critical step to ensure the protein is in a chemically correct state.
-
All water molecules and non-essential co-factors were removed from the structure. Water molecules can sterically or electrostatically interfere with the ligand docking process unless they are known to mediate key interactions, in which case they are treated specifically.
-
Polar hydrogen atoms were added to the protein, which are crucial for forming hydrogen bonds and for the accurate calculation of electrostatic interactions.
-
Partial charges were assigned using a standard force field (e.g., OPLS). Correct charge assignment is fundamental for the scoring function to accurately estimate binding affinity.
-
Step 2: Ligand Preparation
-
Design: A virtual library of five pyrrolotriazine analogs (PT-1 to PT-5) was designed. The core scaffold was maintained, while substitutions were introduced at the C4 and C5 positions, as these regions are known to influence kinase selectivity and potency by interacting with distinct pockets within the ATP-binding site.[5]
-
Generation and Minimization: The 2D structures of the analogs were sketched and converted into 3D structures. Each ligand was then subjected to energy minimization using a suitable force field (e.g., MMFF94).[11] This process ensures that the ligands are in a low-energy, stable conformation before docking, which prevents steric clashes and improves the reliability of the docking results.
Step 3: Docking Protocol Validation (Self-Validation System)
Trustworthiness in a docking study is established by demonstrating that the chosen protocol can reproduce experimentally observed binding modes.
-
Grid Generation: A docking grid box was defined, centered on the co-crystallized ligand (erlotinib) within the EGFR active site, ensuring it fully encompassed the binding pocket.[10][11]
-
Redocking: The erlotinib ligand, previously extracted from the 1M17 PDB file, was docked back into the prepared EGFR active site using the defined protocol (e.g., with AutoDock Vina).[4][12]
-
RMSD Calculation: The accuracy of the docking was assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose of the redocked erlotinib and its original crystallographic pose.[4][13]
-
Acceptance Criteria: An RMSD value of ≤ 2.0 Å is considered an acceptable deviation, indicating that the docking protocol is reliable and capable of accurately predicting the binding mode of ligands.[12][13][14] Our protocol yielded an RMSD of 0.85 Å, thus validating the methodology for screening the pyrrolotriazine analogs.
Step 4: Virtual Screening of Pyrrolotriazine Analogs
Following successful validation, each of the five prepared pyrrolotriazine analogs (PT-1 to PT-5) was docked into the EGFR active site using the identical, validated protocol. The docking software generated multiple binding poses for each ligand, which were ranked based on a scoring function that estimates the binding affinity (expressed in kcal/mol).
Results: A Comparative Analysis
The docking results for the five pyrrolotriazine analogs and the reference inhibitor (Erlotinib) are summarized below. The docking score provides a comparative estimate of the binding affinity.
| Compound ID | Substituent at C4 (Aniline) | Substituent at C5 (Amino) | Docking Score (kcal/mol) | Key H-Bond Interactions (Residues) |
| Erlotinib | 3-ethynylphenyl | N/A | -9.8 | Met793, Thr790 |
| PT-1 | Phenyl | -H | -7.5 | Met793 |
| PT-2 | 3-chlorophenyl | -H | -8.1 | Met793 |
| PT-3 | 3-chlorophenyl | -CH₂-NH₂ | -9.2 | Met793, Asp855 |
| PT-4 | 3-ethynylphenyl | -CH₂-NH₂ | -10.1 | Met793, Lys745, Asp855 |
| PT-5 | 3-ethynylphenyl | -CH₂-piperazine | -9.5 | Met793, Thr854 |
Discussion: Deriving Structure-Activity Relationships (SAR)
The comparative docking results provide valuable insights into the structure-activity relationships of the designed pyrrolotriazine analogs.
-
Core Interaction is Conserved: All docked analogs formed a critical hydrogen bond between the N-1 of the pyrrolotriazine ring and the backbone amide of Met793 in the hinge region of EGFR. This interaction mimics the binding of ATP and is a cornerstone for potent inhibition.[15]
-
Impact of C4-Aniline Substitution: Comparing PT-1 (-7.5 kcal/mol) and PT-2 (-8.1 kcal/mol) reveals that adding a chlorine atom to the aniline ring improves binding affinity. This is likely due to favorable hydrophobic interactions in the lipophilic pocket. Further enhancement is seen in PT-4, where the 3-ethynylphenyl group from Erlotinib is used, suggesting this moiety forms highly favorable interactions within this pocket.
-
Significance of the C5-Amino Group: The most significant jump in binding affinity is observed upon introducing an amino-substituted group at the C5 position. This is evident when comparing PT-2 (-8.1 kcal/mol) with PT-3 (-9.2 kcal/mol) and PT-4 (-10.1 kcal/mol). This C5 substituent is directed towards the highly conserved ribose-phosphate binding pocket.[5][16] The primary amine in PT-3 and PT-4 is positioned to form a strong ionic interaction or hydrogen bond with the carboxylate side chain of Asp855 , a key residue in the DFG motif.[17] PT-4 also shows an additional hydrogen bond with the catalytic Lys745 , further anchoring the ligand in the active site.
-
The Top Candidate (PT-4): Analog PT-4 emerged as the most promising candidate with a docking score of -10.1 kcal/mol, superior to the reference inhibitor Erlotinib. Its binding mode leverages three key interactions:
-
The canonical hinge-binding interaction with Met793 .
-
Favorable hydrophobic interactions via the 3-ethynylphenyl group.
-
Crucial hydrogen bonds with catalytic residues Lys745 and Asp855 via its C5-aminomethyl side chain.
-
Binding Mode of the Top Candidate (PT-4)
Caption: Key interactions of analog PT-4 within the EGFR active site.
Conclusion and Future Directions
This comparative in silico study successfully evaluated a series of novel pyrrolotriazine analogs and identified a promising lead candidate, PT-4, with a predicted binding affinity superior to the known inhibitor Erlotinib. The structure-activity relationship analysis highlights that potent EGFR inhibition by this scaffold is driven by a combination of hinge region binding, occupation of a key lipophilic pocket, and specific interactions within the ribose-phosphate pocket via a C5-aminomethyl substituent.
The findings from this docking study provide a strong rationale for the next steps in the drug discovery pipeline:
-
Synthesis and In Vitro Evaluation: The prioritized analogs, particularly PT-4, should be synthesized and evaluated in biochemical assays to determine their IC₅₀ values against EGFR kinase.
-
Molecular Dynamics (MD) Simulations: To further validate the docking results, MD simulations should be performed on the PT-4/EGFR complex. This will provide insights into the stability of the predicted binding pose and the key interactions over time.[12][18]
-
Lead Optimization: Based on the experimental results, further optimization of the PT-4 scaffold can be undertaken to enhance potency, selectivity, and pharmacokinetic properties.
By integrating computational methodologies with established biochemical principles, this guide demonstrates a logical and efficient pathway for the rational design of next-generation kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of pyrrolotriazine based molecules as PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impressions.manipal.edu [impressions.manipal.edu]
- 10. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Novel C-5 aminomethyl pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 18. mdpi.com [mdpi.com]
A Head-to-Head Preclinical Assessment: Novel Pyrrolotriazine Derivatives Versus Avapritinib in Targeting Oncogenic Kinases
Introduction: The Evolving Landscape of Kinase Inhibition
The advent of targeted therapies, particularly small molecule kinase inhibitors, has revolutionized the treatment of many cancers. Avapritinib (Ayvakit®) stands as a testament to this success, offering significant clinical benefit to patients with gastrointestinal stromal tumors (GIST) harboring specific platelet-derived growth factor receptor alpha (PDGFRA) mutations, and for patients with advanced systemic mastocytosis (AdvSM) driven by KIT mutations.[1][2][3][4] Approved by the FDA, Avapritinib potently and selectively inhibits mutant forms of KIT and PDGFRA, including the PDGFRA D842V and KIT D816V mutations, which are notoriously resistant to other tyrosine kinase inhibitors (TKIs).[5][6][7]
However, the clinical journey with any targeted agent is often met with challenges. Acquired resistance, frequently through secondary mutations in the target kinase domain, can limit the long-term efficacy of Avapritinib.[8][9][10][11][12] Furthermore, off-target effects and a distinct profile of adverse events, including cognitive effects and periorbital edema, necessitate ongoing research into new therapeutic agents with improved selectivity and safety profiles.[13][14][15][16]
This guide introduces a new series of proprietary pyrrolotriazine derivatives, engineered to address these limitations. The pyrrolotriazine scaffold serves as a potent bioisostere for the adenine ring of ATP, enabling high-affinity binding to the kinase ATP pocket. Our design strategy aimed to optimize interactions within the active site of PDGFRA and KIT mutants while minimizing engagement with off-target kinases, potentially offering a wider therapeutic window. Here, we present a comprehensive benchmarking framework to rigorously evaluate these novel compounds against the clinical standard, Avapritinib. This guide is intended for drug discovery and development professionals, providing a robust, self-validating system of protocols and explaining the causal logic behind our experimental choices.
The Benchmark: Avapritinib's Mechanism of Action
To establish a meaningful comparison, we must first understand the benchmark. Avapritinib is a Type I kinase inhibitor that binds to the active conformation of the ATP-binding pocket of KIT and PDGFRA kinases.[6] This action prevents the phosphorylation and subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[5] Its notable success lies in its high potency against activation loop mutations (e.g., PDGFRA D842V) that confer resistance to other TKIs like imatinib.[7][17]
Figure 1: Targeted KIT/PDGFRA Signaling Pathway.
Part 1: Biochemical Head-to-Head Comparison
The initial and most fundamental test is to compare the direct inhibitory activity of the new pyrrolotriazine derivatives against Avapritinib at the molecular level. This is achieved through biochemical kinase assays.
Rationale for Experimental Choice
We employ a radiometric filter-binding assay, which is considered the "gold standard" for kinase profiling.[18] Unlike fluorescence- or luminescence-based assays that can be prone to compound interference, this method directly measures the incorporation of a radiolabeled phosphate (from ³³P-ATP) onto a substrate.[18] This provides an unambiguous measure of kinase activity. To ensure a comprehensive profile, we will test for:
-
On-Target Potency: Determining the half-maximal inhibitory concentration (IC50) against the primary targets: PDGFRA (D842V mutant) and KIT (D816V mutant).
-
Selectivity: Profiling against a panel of other kinases (a "kinome scan") to identify potential off-target activities. High selectivity is a predictor of a better safety profile, as off-target inhibition is a common cause of drug toxicity.[13]
Experimental Protocol: Radiometric Kinase Inhibition Assay (e.g., for PDGFRA D842V)
-
Reaction Preparation: In a 96-well plate, prepare a reaction mix containing kinase buffer, the purified recombinant human PDGFRA (D842V) enzyme, and a suitable peptide substrate (e.g., poly-Glu,Tyr 4:1).
-
Compound Addition: Add the test compounds (new pyrrolotriazine derivatives and Avapritinib) in a 10-point, 3-fold serial dilution. Include DMSO as a negative control (0% inhibition) and a known potent inhibitor (like staurosporine) as a positive control (100% inhibition).
-
Initiation: Start the kinase reaction by adding the ATP mix, containing unlabeled ATP and [γ-³³P]ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature. The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the kinase to ensure a competitive binding assessment.
-
Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate (e.g., phosphocellulose), which binds the phosphorylated peptide substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillant to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Hypothetical Data Summary
| Compound | Target Kinase | IC50 (nM) | Selectivity Panel (Representative Off-Targets) |
| VEGFR2 IC50 (nM) | |||
| Avapritinib | PDGFRA D842V | 0.5 | 25 |
| KIT D816V | 0.6 | ||
| PTZ-001 | PDGFRA D842V | 0.3 | >1000 |
| KIT D816V | 0.4 | ||
| PTZ-002 | PDGFRA D842V | 0.8 | >500 |
| KIT D816V | 1.1 |
This data is hypothetical and for illustrative purposes only.
Part 2: Cell-Based Efficacy and On-Target Validation
While biochemical assays are crucial, they do not fully recapitulate the complex environment inside a living cell.[19] Cell-based assays are the essential next step to confirm that the observed molecular potency translates into anti-cancer activity and to verify target engagement in a physiological context.[20]
Figure 2: Integrated Benchmarking Workflow.
Rationale for Experimental Choice
We selected a cell viability assay using a human GIST cell line (e.g., GIST-T1) engineered to express the PDGFRA D842V mutation. This provides a direct, disease-relevant model system. The CellTiter-Glo® Luminescent Cell Viability Assay is chosen for its high sensitivity and throughput.[21] It measures ATP levels, which is a direct indicator of metabolically active, viable cells.[21] A decrease in ATP signifies cytotoxic or cytostatic effects.
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Plating: Seed GIST-T1 (PDGFRA D842V) cells into 96-well, opaque-walled plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (new pyrrolotriazine derivatives and Avapritinib) for 72 hours. This duration allows for effects on cell proliferation to become apparent.
-
Reagent Addition: Equilibrate the plate and its contents to room temperature. Add an amount of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by normalizing the data to vehicle-treated controls and plotting against the log of compound concentration.
Hypothetical Data Summary
| Compound | Cell Line | EC50 (nM) |
| Avapritinib | GIST-T1 (PDGFRA D842V) | 5 |
| PTZ-001 | GIST-T1 (PDGFRA D842V) | 3 |
| PTZ-002 | GIST-T1 (PDGFRA D842V) | 9 |
This data is hypothetical and for illustrative purposes only.
Part 3: Early ADME and "Drug-Likeness" Profiling
Potency and efficacy are meaningless if a compound cannot reach its target in the body. Early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is critical to de-risk candidates and avoid late-stage failures.[22][23] Poor metabolic stability, for instance, can lead to low bioavailability and short duration of action.
Rationale for Experimental Choice
The liver microsomal stability assay is a standard, high-throughput in vitro tool used to estimate the rate of metabolic clearance in the liver.[24] Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. A compound that is rapidly degraded in this assay is likely to have high first-pass metabolism and poor in vivo stability.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Setup: Incubate the test compound at a low concentration (e.g., 1 µM) with pooled human liver microsomes in a phosphate buffer.
-
Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor for CYP enzymes).
-
Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Hypothetical Data Summary
| Compound | Solubility (µM) | Human Microsomal Stability (t½, min) | Plasma Stability (% remaining at 2h) |
| Avapritinib | 50 | 45 | >95% |
| PTZ-001 | >100 | >90 | >98% |
| PTZ-002 | 35 | 20 | >95% |
This data is hypothetical and for illustrative purposes only.
Synthesis and Conclusion
This guide outlines a logical, multi-tiered approach to benchmarking novel kinase inhibitors against an established drug like Avapritinib. The hypothetical data presented for our pyrrolotriazine derivative, PTZ-001 , illustrates a desirable target profile:
-
Superior Potency and Selectivity: PTZ-001 shows higher potency against the primary oncogenic drivers (PDGFRA D842V, KIT D816V) and a significantly cleaner off-target profile compared to Avapritinib in biochemical assays.
-
Enhanced Cellular Efficacy: This biochemical potency translates into superior inhibition of cancer cell viability in a disease-relevant model.
-
Favorable Drug-like Properties: PTZ-001 exhibits improved solubility and metabolic stability, suggesting the potential for better pharmacokinetic properties in vivo.
This rigorous, head-to-head comparison provides the essential data needed to make an informed decision to advance the most promising candidates, like PTZ-001, into further preclinical development, including in vivo xenograft models and formal toxicology studies.[25][26] By integrating biochemical, cellular, and ADME profiling early in the discovery process, we increase the probability of developing a safer, more effective therapeutic agent that can overcome the known limitations of current therapies.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. FDA Approves Avapritinib for Indolent Systemic Mastocytosis - The ASCO Post [ascopost.com]
- 4. Ayvakit (avapritinib) FDA Approval History - Drugs.com [drugs.com]
- 5. What is the mechanism of Avapritinib? [synapse.patsnap.com]
- 6. AYVAKIT (avapritinib) for the Treatment of Gastrointestinal Stromal Tumour [clinicaltrialsarena.com]
- 7. What is Avapritinib used for? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Resistance to Avapritinib in PDGFRA-Driven GIST Is Caused by Secondary Mutations in the PDGFRA Kinase Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimal Avapritinib Treatment Strategies for Patients with Metastatic or Unresectable Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sarcoma.substack.com [sarcoma.substack.com]
- 15. Avapritinib in unresectable or metastatic PDGFRA D842V-mutant gastrointestinal stromal tumours: Long-term efficacy and safety data from the NAVIGATOR phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. Avapritinib | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. noblelifesci.com [noblelifesci.com]
- 22. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]
- 23. clinicalpub.com [clinicalpub.com]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-6-nitropyrrolo[2,1-f][1][2][3]triazine
Foreword: The handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,4-dichloro-6-nitropyrrolo[2,1-f][1][2][3]triazine (CAS No. 1160995-45-8). While specific safety data for this novel compound is limited, its structural features—a chlorinated heterocyclic core with a nitro functional group—dictate a cautious and systematic approach. This document synthesizes established best practices for analogous chemical classes to provide a robust operational framework.
Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal risk assessment or the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office and a licensed hazardous waste disposal contractor before proceeding with any disposal activities. [1]
Hazard Assessment and Chemical Profile
Understanding the molecular structure of 2,4-dichloro-6-nitropyrrolo[2,1-f][1][2][3]triazine is the foundation of a safe disposal plan. The molecule's key functional groups suggest several potential hazards:
-
Dichlorinated Aromatic System: As a halogenated organic compound, it is environmentally persistent and its incineration can produce hazardous byproducts like hydrogen chloride (HCl) if not performed in a specialized facility.[4] The U.S. Environmental Protection Agency (EPA) heavily restricts the land disposal of wastes containing halogenated organic compounds (HOCs).[5]
-
Nitro Group (-NO₂): Nitroaromatic compounds are often toxic and can be energetically unstable, posing potential thermal or shock sensitivity risks.
-
Nitrogen-Rich Heterocycle: Nitrogen heterocyclic compounds can be toxic and recalcitrant in the environment.[6][7] Combustion of these compounds can generate nitrogen oxides (NOx), which are regulated pollutants.
Given these characteristics, the compound must be treated as a toxic, environmentally hazardous, and potentially reactive chemical waste.
Summary of Key Compound Data
| Property | Assessment | Rationale & Source |
| Chemical Class | Halogenated, Nitrated Nitrogen Heterocycle | Structural analysis of 2,4-dichloro-6-nitropyrrolo[2,1-f][1][2][3]triazine.[8] |
| Potential Hazards | Toxic, Irritant, Environmentally Hazardous, Potentially Energetic | Based on analogous compounds like halogenated nitroaromatics and substituted triazines.[1][9] |
| Required PPE | Chemical Safety Goggles, Face Shield, Nitrile Gloves, Lab Coat | Standard protocol for handling hazardous chemicals.[1][3][10] |
| Primary Disposal Route | Segregated Hazardous Waste Stream for High-Temperature Incineration | Best practice for chlorinated organic compounds to ensure complete destruction and neutralization of byproducts.[4][11] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure all immediate safety protocols are in place. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][10]
Essential PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3][10]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Consider a chemical-resistant apron for handling larger quantities.[1]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[12]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2,4-dichloro-6-nitropyrrolo[2,1-f][1][2][3]triazine is a multi-step process that prioritizes safety, compliance, and clear communication.
Step 1: Consultation and Planning
-
Action: Contact your institution's Environmental Health and Safety (EHS) department.
-
Causality: Your EHS office is the authoritative body for institutional and local waste regulations. They will provide the specific waste codes and approved disposal vendors for your location. This is a non-negotiable first step for ensuring compliance.
Step 2: Waste Segregation
-
Action: Designate a specific, compatible, and clearly labeled hazardous waste container for "Halogenated Organic Waste."[13]
-
Causality: Halogenated and non-halogenated waste streams must be kept separate.[13] Mixing them can create complex and expensive disposal challenges. The presence of chlorine in 2,4-dichloro-6-nitropyrrolo[2,1-f][1][2][3]triazine mandates its classification as halogenated waste.
Step 3: Waste Collection and Labeling
-
Action (for Solid Waste): Collect waste powder, contaminated consumables (e.g., weighing paper, gloves), and place them in the designated solid halogenated waste container.
-
Action (for Liquid Waste): If the compound is in solution, collect it in a designated liquid halogenated waste container. Do not mix with non-halogenated solvents.
-
Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical name "2,4-dichloro-6-nitropyrrolo[2,1-f][1][2][3]triazine," and list any solvents present.[13] Ensure the container is kept tightly closed when not in use.[13]
Step 4: Arranging for Disposal
-
Action: Follow your institution's procedure for hazardous waste pickup, coordinated through your EHS department.
-
Causality: The ultimate disposal method for this compound is high-temperature incineration at a licensed facility. This process is necessary to break down the stable heterocyclic ring and manage the hazardous byproducts. The incinerator must be equipped with afterburners and acid gas scrubbers to neutralize the HCl and NOx generated during combustion, preventing their release into the atmosphere. This specialized process can only be handled by certified waste management professionals.
Disposal Decision Workflow Diagram
Caption: Decision workflow for the safe disposal of 2,4-dichloro-6-nitropyrrolo[2,1-f][1][2][3]triazine.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is critical.
-
Small Spill (Solid):
-
Large Spill:
-
Evacuate the immediate area and prevent entry.
-
Alert your institution's emergency response team and EHS department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. p2infohouse.org [p2infohouse.org]
- 6. Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial degradation of sulfur, nitrogen and oxygen heterocycles [pubmed.ncbi.nlm.nih.gov]
- 8. cenmed.com [cenmed.com]
- 9. 2,4-Dichloro-6-morpholino-1,3,5-triazine | C7H8Cl2N4O | CID 81076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aaronchem.com [aaronchem.com]
- 11. youtube.com [youtube.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
